Product packaging for Crocin III (Standard)(Cat. No.:CAS No. 55750-85-1)

Crocin III (Standard)

Cat. No.: B1250152
CAS No.: 55750-85-1
M. Wt: 652.7 g/mol
InChI Key: VULLCGFNYWDRHL-YJOFKXFJSA-N
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Description

Overview of Crocin (B39872) III within the Apocarotenoid Class

Crocin III is a specific member of the crocins, a group of natural carotenoid esters responsible for the vibrant color of saffron, which is derived from the dried stigmas of the Crocus sativus L. flower. medchemexpress.combiocat.com Chemically, crocins are classified as apocarotenoids, which are compounds formed from the oxidative cleavage of carotenoids. nih.gov The biosynthesis of crocins, including Crocin III, begins with the carotenoid precursor zeaxanthin (B1683548). researchgate.net This precursor undergoes enzymatic cleavage by a carotenoid cleavage dioxygenase (CCD) to produce crocetin (B7823005) dialdehyde (B1249045). nih.govresearchgate.net Subsequently, an aldehyde dehydrogenase (ALDH) enzyme converts crocetin dialdehyde into crocetin, the core dicarboxylic acid structure of all crocins. nih.gov

The final step in the formation of the various crocin analogues is glycosylation, where one or more sugar molecules are attached to the crocetin molecule by enzymes known as UDP-glucosyl transferases (UGTs). nih.gov Crocin III is specifically a crocetin derivative. medchemexpress.com The structural diversity among crocins arises from the number and type of sugar moieties attached. nih.gov In the case of Crocin III, its formation involves the primary glycosylation of crocetin. researchgate.net Research has identified a specific glucosyltransferase, CsUGT74AD1, as being responsible for producing Crocin III along with another variant, crocin-V. researchgate.net Unlike the more complex crocins that are diesters, Crocin III is a mono-glucosyl ester of crocetin. Crocins are notable for being among the few naturally occurring water-soluble carotenoids, a property conferred by their attached sugar groups. heptopsaffron.comresearchgate.net

Table 1: Chemical Properties of Crocin III

Historical Context of Crocin III Academic Inquiry

The academic investigation into Crocin III is intrinsically linked to the long history of saffron's use as a spice, colorant, and traditional medicine. researchgate.net This extensive historical use prompted scientific inquiry into its chemical composition to identify the compounds responsible for its distinct characteristics and biological effects. Early chemical research on saffron focused on isolating and characterizing its primary constituents, leading to the identification of the crocin family of compounds as the source of its color. researchgate.net

Specific academic inquiry into the pharmacological properties of individual crocins and other saffron components began to gain momentum in the late 20th century. For instance, studies from the 1990s began to explore the in vitro effects of saffron extracts and their purified components, including crocins, on various cell lines. medchemexpress.com Reviews of the scientific literature show a steady increase in research from the 1980s onwards, seeking to understand the molecular mechanisms behind the observed biological activities. sid.ir This foundational work established that crocins were key bioactive ingredients of saffron, paving the way for more detailed investigations into the specific roles and potential applications of individual analogues like Crocin III. heptopsaffron.com The elucidation of the crocin biosynthetic pathway is a more recent development, built upon decades of prior chemical and biological research into saffron's unique apocarotenoids. nih.gov

Current Trajectories and Challenges in Crocin III Research

Contemporary research on Crocin III and the broader crocin family is focused on several key areas. A major trajectory is the in-depth investigation of their pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. beilstein-journals.orgwikipedia.orgresearchgate.net Studies explore the effects of crocins on various molecular pathways, such as their ability to modulate signaling pathways related to inflammation and cell proliferation. sid.iramerigoscientific.comnih.gov

A significant and growing field of research is the use of metabolic engineering and synthetic biology to produce crocins. nih.gov Given that saffron is laborious and expensive to produce, researchers are developing methods to synthesize these valuable compounds in microorganisms like Escherichia coli or in other plants. medchemexpress.comresearchgate.net This approach aims to create a sustainable and cost-effective supply of crocins for research and potential future applications. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44O14 B1250152 Crocin III (Standard) CAS No. 55750-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLCGFNYWDRHL-YJOFKXFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318732
Record name Crocin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-85-1
Record name Crocin 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55750-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crocin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Engineering of Crocin Iii

Precursor Pathways and Enzymatic Conversion to Crocin (B39872) III

The journey to Crocin III begins with the synthesis of its core C20 apocarotenoid structure, crocetin (B7823005), which is derived from the C40 carotenoid, zeaxanthin (B1683548). The production of zeaxanthin itself is dependent on the supply of isoprenoid building blocks from central carbon metabolism.

While the MEP pathway is operational in the plastids, plant cells also possess a cytoplasm-localized mevalonate (B85504) (MVA) pathway that can synthesize IPP and DMAPP. nih.govnih.gov However, research indicates that for carotenoid biosynthesis in plants, the MEP pathway is the principal provider of these isoprenoid precursors. nih.gov The MVA pathway is primarily utilized by eubacteria and fungi for isoprenoid production, although it is also exploited in plants and microalgae. nih.gov The compartmentalization of these pathways is a key feature of plant metabolic architecture, with the MEP pathway being directly linked to the plastidial carotenoid synthesis that leads to Crocin III precursors. nih.gov

The synthesis of zeaxanthin begins with the condensation of two molecules of GGPP, a C20 compound derived from the MEP pathway, to form the first C40 carotenoid, 15-cis-phytoene (B30313). nih.gov This reaction is catalyzed by phytoene (B131915) synthase (PSY), which is considered a rate-limiting enzyme in the carotenoid biosynthetic pathway. nih.gov Following its formation, 15-cis-phytoene undergoes a series of desaturation and isomerization reactions to become all-trans-lycopene. nih.gov This multi-step conversion involves several key enzymes, including phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (Z-ISO), and carotenoid isomerase (CRTISO). nih.govresearchgate.net

Lycopene (B16060) represents a critical branch point in carotenoid synthesis. researchgate.net For the zeaxanthin branch, lycopene is acted upon by lycopene β-cyclase (LCYB), which adds a β-ring to both ends of the molecule to produce β-carotene. researchgate.netnih.gov The final step in this sequence is the hydroxylation of β-carotene at the 3 and 3' positions of its β-rings. This reaction is catalyzed by β-carotene hydroxylase (BCH or BHY), yielding the direct crocin precursor, zeaxanthin. researchgate.netresearchgate.net

PathwayKey Substrate(s)Key Enzyme(s)Key Product(s)Cellular Location
MEP PathwayPyruvate, Glyceraldehyde-3-PhosphateDXP SynthaseIPP, DMAPPPlastid
Carotenoid PathwayGeranylgeranyl Diphosphate (GGPP)Phytoene Synthase (PSY)15-cis-PhytoenePlastid
15-cis-PhytoenePDS, ZDS, Z-ISO, CRTISOLycopenePlastid
LycopeneLycopene β-cyclase (LCYB)β-CarotenePlastid
β-Caroteneβ-Carotene Hydroxylase (BCH/BHY)ZeaxanthinPlastid

Key Enzyme Systems in Crocin III Biosynthesis

The conversion of zeaxanthin into the various forms of crocin involves a dedicated downstream pathway characterized by specific enzyme families. The initial cleavage of the carotenoid backbone and the subsequent modification of the resulting apocarotenoid are the defining steps in crocin biosynthesis.

The first committed step in crocin biosynthesis in saffron is the oxidative cleavage of zeaxanthin. pnas.org This reaction is catalyzed by a specific Carotenoid Cleavage Dioxygenase, CCD2. nih.govdntb.gov.ua Through deep transcriptome analysis of saffron stigmas, a novel CCD, now identified as CsCCD2L, was found whose expression profile matches the production of crocetin. pnas.orgfrontiersin.org This enzyme specifically cleaves the C40 zeaxanthin molecule at the 7,8 and 7',8' double bonds. nih.govnih.govpnas.org This symmetrical cleavage yields one molecule of the C20 apocarotenoid, crocetin dialdehyde (B1249045), and two C10 molecules of 3-OH-β-cyclocitral. nih.govpnas.org

The CsCCD2 enzyme exhibits high specificity for zeaxanthin. geneticagraria.it In vitro and in bacterio assays have shown that it does not cleave other carotenoids like lycopene or β-carotene. geneticagraria.it This specificity is crucial for channeling the metabolic flux towards crocetin production. In contrast, the enzyme GjCCD4a from Gardenia jasminoides shows broader substrate specificity, capable of cleaving lycopene, β-carotene, and zeaxanthin to produce crocetin dialdehyde. nih.govoup.comnih.gov The CCD2 enzyme in Crocus species has been localized to the plastids, the site of zeaxanthin synthesis. nih.govnih.gov

Following its formation, crocetin dialdehyde is converted to crocetin through oxidation. nih.gov This reaction is catalyzed by members of the aldehyde dehydrogenase (ALDH) superfamily of enzymes, which use NAD(P)+ as a cofactor to oxidize aldehydes into their corresponding carboxylic acids. dntb.gov.uanih.gov In saffron, proteomic and expression analyses of the stigma identified several ALDH candidates potentially involved in this step. nih.govnih.gov Further research has pinpointed a specific aldehyde dehydrogenase, CsALDH3I1, as responsible for the dehydrogenation of crocetin dialdehyde to crocetin in Crocus sativus. nih.gov The subsequent glycosylation of crocetin by UDP-glucosyltransferases (UGTs) leads to the formation of the various water-soluble crocins, including Crocin III, which then accumulate in the vacuole. nih.govnih.gov

Enzyme SystemSubstrateSpecific Enzyme (in Crocus sativus)ProductReaction Type
Carotenoid Cleavage DioxygenaseZeaxanthinCsCCD2LCrocetin DialdehydeOxidative Cleavage
Aldehyde DehydrogenaseCrocetin DialdehydeCsALDH3I1CrocetinOxidation

Uridine Diphosphate Glycosyltransferases (UGTs) and Glycosylation Steps

The final and crucial stage in the biosynthesis of crocins, including Crocin III, is the glycosylation of the crocetin backbone. This process is catalyzed by a class of enzymes known as Uridine Diphosphate Glycosyltransferases (UGTs). These enzymes facilitate the transfer of sugar moieties, typically glucose, from an activated donor molecule, UDP-glucose, to the carboxyl groups of crocetin. This glycosylation not only imparts water solubility to the otherwise lipophilic crocetin molecule but also generates the diversity of crocin structures found in nature. nih.govmdpi.comoup.com

The formation of Crocin III, which is a diglucosyl ester of crocetin, involves a sequential glycosylation process. mdpi.com Research has identified specific UGTs from different plant sources that are responsible for these steps.

In Gardenia jasminoides, two key UGTs have been characterized:

UGT75L6 : This enzyme is responsible for the primary glycosylation of crocetin. It attaches the first glucose molecule to one of the carboxyl groups, producing a crocetin monoglucosyl ester (crocin V). It can then add a second glucose to the other end, yielding crocetin diglucosyl ester, which is Crocin III. mdpi.com

UGT94E5 : This enzyme catalyzes secondary glycosylation, adding further glucose units to the existing sugar moieties to form more complex crocins with gentiobiose groups. nih.govnih.gov

In Crocus sativus, the source of saffron, a similar enzymatic system exists:

CsUGT74AD1 : This highly specific UGT has been shown to perform the primary glycosylation of crocetin, converting it to crocins 1 and 2' (monoglucosyl and diglucosyl esters). nih.govnih.gov It displays a strong preference for crocetin as a substrate and can utilize both UDP-glucose and, to a lesser extent, UDP-galactose as sugar donors. nih.gov

UGT91P3 : More recently, another UGT has been identified in saffron that is responsible for the final glucosylation steps. mdpi.com This enzyme acts on mono- and di-glycosylated crocins to produce the more highly glucosylated forms, such as those with three, four, or five glucose molecules. mdpi.com

The sequential action of these UGTs is fundamental to the specific crocin profile observed in different species. The presence and activity of enzymes like UGT75L6 are directly responsible for the synthesis of Crocin III. mdpi.com

Subcellular Compartmentation of Crocin III Biosynthetic Enzymes

The biosynthesis of Crocin III is a remarkable example of metabolic channeling that spans multiple subcellular compartments. The enzymes involved in this pathway are not co-located but are instead distributed across different organelles, necessitating a complex system for transporting intermediates. plantae.orgresearchgate.net

The biosynthetic journey begins in the plastids (specifically chromoplasts in saffron stigmas). nih.govnih.gov Here, the precursor molecule, zeaxanthin, is cleaved by the carotenoid cleavage dioxygenase 2 (CsCCD2) to produce crocetin dialdehyde. nih.govresearchgate.net

The pathway then moves to the endoplasmic reticulum (ER) . The crocetin dialdehyde intermediate is transported from the plastid to the ER, where it is oxidized into crocetin by an aldehyde dehydrogenase (ALDH), specifically CsALDH3I1. nih.govplantae.orgkaust.edu.sa This enzyme is associated with the ER membrane. plantae.org

Finally, the glycosylation steps occur in the cytoplasm . Crocetin is moved from the ER to the cytoplasm, where UGTs, such as CsUGT74AD1, catalyze the addition of glucose moieties to form crocins. nih.govnih.govkaust.edu.sa Cytoplasmic UGTs have been observed to be associated with cytoskeletal structures or membranes. plantae.orgresearchgate.net The final crocin products, including Crocin III, are ultimately transported to and accumulate in the vacuole for storage. nih.govplantae.org

This spatial separation of enzymatic activities highlights a sophisticated level of organization within the plant cell to manage the synthesis of these valuable apocarotenoids.

EnzymeBiosynthetic StepSubcellular Location
CsCCD2 Zeaxanthin → Crocetin dialdehydePlastid (Chromoplast) nih.govnih.gov
CsALDH3I1 Crocetin dialdehyde → CrocetinEndoplasmic Reticulum (ER) nih.govplantae.org
CsUGT74AD1 Crocetin → Crocins (Primary glycosylation)Cytoplasm nih.govnih.govkaust.edu.sa
Final Product Crocins (e.g., Crocin III)Vacuole (Storage) nih.govplantae.org

Genetic Engineering Approaches for Enhanced Crocin III Production

The high value and low natural abundance of crocins have driven significant research into biotechnological production methods. Genetic engineering offers a promising avenue to create sustainable and high-yield sources of Crocin III and other related compounds.

Heterologous Expression Systems in Microorganisms (e.g., E. coli, Yeast)

Microbial fermentation provides a rapid and scalable platform for producing complex natural products. Both Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce crocins. mdpi.comnih.gov The general strategy involves introducing the key biosynthetic genes from plants into a microbial host that can provide the necessary precursor molecules.

Key Research Findings:

Proof of Concept: Early efforts demonstrated that introducing genes for zeaxanthin cleavage (e.g., CsCCD2) and crocetin dialdehyde oxidation (e.g., ALD8 from Neurospora crassa) into zeaxanthin-producing E. coli strains could yield crocetin, the direct precursor to Crocin III. nih.gov One such engineered E. coli strain produced up to 4.42 mg/L of crocetin. nih.gov

Complete Crocin Synthesis: More advanced studies have focused on constructing the entire pathway, from a simple carbon source like glycerol (B35011) to fully glycosylated crocins. By co-expressing zeaxanthin biosynthesis genes, a carotenoid cleavage dioxygenase, an aldehyde dehydrogenase, and specific UGTs from Gardenia jasminoides (GjUGT74F8 and GjUGT94E13), researchers have achieved the de novo synthesis of five different crocins in E. coli. nih.govresearchgate.net

Yield Optimization: In one study, engineered E. coli produced 1.48 ± 0.10 mg/L of crocin-3 and 2.72 ± 0.13 mg/L of crocin-4 (B12424075) from glycerol. nih.gov Another study, which focused on the biotransformation of crocetin, reported that engineered E. coli expressing GjUGT74F8 could convert 50 mg/L of crocetin into Crocin III and crocin V with a 66.1% conversion rate. researchgate.net

Genetic Modification Strategies in Plants (e.g., C. sativus, G. jasminoides)

Metabolic engineering in plants, or "molecular farming," aims to enhance the production of valuable compounds in either their native producers or in alternative, high-biomass plant systems.

Key Research Findings:

Engineering in Nicotiana Species: The tobacco relative Nicotiana is a popular chassis for plant metabolic engineering due to its high biomass and well-established transformation protocols.

Introducing the key saffron gene CsCCD2L into Nicotiana tabacum and Nicotiana glauca resulted in the accumulation of crocins in the leaves. frontiersin.orgresearchgate.netbohrium.com

N. glauca proved to be a particularly effective host, reaching crocin levels of nearly 400 μg/g of dry weight (DW) with the CsCCD2L gene alone. frontiersin.orgnih.gov

In N. tabacum, co-expressing CsCCD2L with a bacterial β-carotene hydroxylase (BrCrtZ) and the Arabidopsis thaliana ORANGE gene (AtOrMut), which promotes carotenoid accumulation, led to a 3.5-fold increase in crocin production compared to expressing CsCCD2L alone. frontiersin.orgnih.gov

High-Yield Production in N. benthamiana: A significant breakthrough was achieved by expressing a suite of four genes from Gardenia jasminoides (GjCCD4a, GjALDH2C3, GjUGT74F8, and GjUGT94E13) in Nicotiana benthamiana. This multigene stacking strategy resulted in a remarkable yield of 105.89 mg/g DW of total crocins, with Crocin I and Crocin II (isomers of Crocin III) constituting 99% of the total. mdpi.commdpi.com

Host OrganismGenetic Modification StrategyKey Genes ExpressedReported Yield
E. coli De novo synthesis from glycerolZeaxanthin pathway, crALDH, UGT-1, UGT-21.48 mg/L (Crocin-3) nih.gov
E. coli Biotransformation of crocetinGjUGT74F8, pgm, galU66.1% conversion of 50 mg/L crocetin researchgate.net
N. glauca Leaf-based productionCsCCD2L~400 µg/g DW frontiersin.orgbohrium.com
N. tabacum Enhanced precursor supplyCsCCD2L, BrCrtZ, AtOrMut3.5-fold increase over CsCCD2L alone nih.gov
N. benthamiana Multigene stackingGjCCD4a, GjALDH2C3, GjUGT74F8, GjUGT94E13105.89 mg/g DW mdpi.commdpi.com

Metabolic Flux Redirection and Pathway Optimization in Engineered Hosts

Achieving high yields of Crocin III in engineered organisms requires more than just introducing the core biosynthetic genes. It is often necessary to re-engineer the host's metabolism to increase the supply of precursors and direct metabolic resources toward the desired product. nih.govplantae.orgkaust.edu.sa

Strategies in Microorganisms:

Enhancing Precursor Supply: The biosynthesis of crocins depends on the availability of the precursor zeaxanthin and the sugar donor UDP-glucose. In E. coli, a key strategy has been to strengthen the native UDP-glucose pathway by overexpressing endogenous genes like phosphoglucomutase (pgm) and UTP-glucose-1-phosphate uridylyltransferase (galU). researchgate.net This ensures that the heterologous UGTs are not limited by the availability of their sugar substrate, significantly improving the efficiency of crocetin glycosylation. researchgate.net

Optimizing Upstream Pathways: To boost the supply of zeaxanthin, the upstream carotenoid pathway can be engineered. This includes expressing genes like lycopene β-cyclase (LCYB) and β-carotene hydroxylase (CHYB) to channel more carbon from central metabolism into the specific carotenoid precursor needed for crocin synthesis. nih.gov

Strategies in Plants:

Redirecting Carotenoid Flux: In engineered Nicotiana leaves, the expression of the saffron enzyme CsCCD2L was shown to effectively "pull" or "drag" the plant's native carotenoid metabolic flux towards the production of apocarotenoids. frontiersin.org This resulted in a decrease in the levels of other carotenoids like β-carotene, indicating a successful redirection of the pathway toward the desired crocin precursors. frontiersin.org

These optimization strategies, which focus on managing and redirecting metabolic flux, are critical for moving from simple proof-of-concept expression to the development of commercially viable engineered systems for Crocin III production.

Advanced Methodologies for Crocin Iii Research

Extraction and Purification Techniques for Research Applications

The isolation of Crocin (B39872) III for research purposes necessitates high-purity extracts. The methodologies employed are designed to maximize yield and preserve the structural integrity of the compound. These techniques range from traditional solvent-based methods, which have been optimized for efficiency, to modern, technologically advanced approaches that offer improved performance and greener alternatives.

Optimized Solvent Extraction Methods

Conventional solvent extraction remains a fundamental technique in phytochemical research. The process for Crocin III involves selecting an appropriate solvent that can effectively solubilize the compound from its natural matrix, primarily saffron (Crocus sativus L.) stigmas or gardenia fruits (Gardenia jasminoides Ellis). nih.gov The choice of solvent, temperature, and extraction time are critical parameters that are optimized to enhance the yield and purity of the extracted crocins. ijpmbs.com

Ethanol-water mixtures are frequently cited as effective solvents for crocin extraction. torbath.ac.ir Studies have shown that an 80% ethanol (B145695) solution is a highly effective solvent for this purpose. ijpmbs.comscispace.com The use of crystallization as a purification method following solvent extraction has been shown to yield high-purity crocin crystals, with one study reporting over 97% purity after a two-step crystallization process at -5°C. scispace.com Another approach identified a 50% ethanol-water mixture (v/v) as the optimal ratio for the extraction of crocin from saffron. torbath.ac.ir The optimization of these parameters is crucial, as they directly impact the quantity and quality of the final product. ijpmbs.com A modified solvent extraction followed by a two-step crystallization process has been reported to achieve a production yield of 13.4% with 98.4% purity in the second step. bohrium.com

Table 1: Comparison of Optimized Solvent Extraction Parameters for Crocins

Solvent System Source Material Key Optimized Conditions Reported Purity/Yield Reference
80% Ethanol Saffron Stigmas Two-step crystallization at -5°C >97% purity scispace.com
80% Ethanol Saffron Stigmas Kept in sealed dark containers at -5°C for 23 days Low purity in first step, pure crystals in second ijpmbs.com
50:50 (v/v) Ethanol-Water Saffron Ultrasonic extraction Selected as optimum ratio torbath.ac.ir
Modified Solvent Extraction Saffron Stigmas Two-step crystallization 98.4% purity, 13.4% yield bohrium.com
50% Methanol-Water (v/v) Saffron 24 hours at 4°C - nih.gov

Modern Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several modern technologies have been developed. nih.gov These novel techniques generally offer higher efficiency, reduced extraction times, and lower solvent usage. nih.gov

Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves to create acoustic cavitation in the solvent, disrupting the plant cell walls and enhancing mass transfer. This leads to a more efficient extraction process with reduced time and solvent consumption. longdom.org Research has shown that UAE is more effective than traditional maceration for extracting crocins. longdom.org

Optimization studies using response surface methodology (RSM) have been employed to determine the ideal conditions for UAE. One study identified the optimal parameters as an ethanol concentration of 58.58%, an extraction time of 6.85 minutes, a duty cycle of 0.82, and an ultrasonic amplitude of 91.11%. nih.gov Another investigation determined that a 50:50 (v/v) ethanol-water mixture was the most effective solvent system for UAE of crocin. torbath.ac.ir Further research pinpointed optimal conditions as an ethanol concentration of 70%, an extraction temperature of 57°C, and an extraction time of 40 seconds, achieving a crocin yield of 22.76%. researchgate.netresearchgate.net The use of natural deep eutectic solvents (NADES) with UAE has also been explored, with a choline (B1196258) chloride-1,2-propylene glycol mixture found to be a suitable extractant. researchgate.net

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of Crocins

Optimized Parameter Study 1 Study 2 Study 3
Solvent Concentration 58.58% Ethanol 70% Ethanol 52.59% Methanol
Extraction Time 6.85 min 40 s 4.34 min
Ultrasonic Amplitude/Power 91.11% 110 V -
Temperature - 57°C 68.78°C
Duty Cycle 0.82 - -
Reference nih.gov researchgate.netresearchgate.net researchgate.net

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and the sample matrix, causing a rapid temperature and pressure rise within the plant cells. This pressure gradient leads to cell rupture and the release of bioactive compounds into the solvent. longdom.org MAE significantly reduces extraction time and solvent volume compared to conventional methods. longdom.org

Research has optimized MAE parameters to maximize the yield of crocins. One study, using a Box-Behnken design, found the optimal conditions to be an extraction time of 9.23 minutes, a solid-to-solvent ratio of 7.41 mg/40 mL, and a microwave power of 400 W. researchgate.net HPLC analysis under these conditions revealed nine distinct crocetin (B7823005) esters in the extract. researchgate.net Another optimization study determined the ideal conditions to be a temperature of 95.91°C, an extraction time of 30 minutes, and an ethanol concentration of 59.59%. longdom.org The MAE method has been reported to increase the extraction yield of crocin from Gardenia jasminoides by 50% over conventional techniques. nih.gov

Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Crocins

Optimized Parameter Study 1 Study 2
Microwave Power 400 W -
Extraction Time 9.23 min 30 min
Solid-to-Solvent Ratio 7.41 mg / 40 mL -
Temperature - 95.91°C
Solvent Concentration - 59.59% Ethanol
Reference researchgate.net longdom.org

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the properties of the supercritical fluid can be tuned to selectively extract specific compounds. nih.gov SFE is considered a green technology due to the non-toxic and non-flammable nature of CO2.

For the extraction of polar compounds like Crocin III, a polar co-solvent such as ethanol is typically added to the supercritical CO2. nih.gov Research using response surface methodology to optimize SFE for crocin recovery from saffron identified optimal conditions including a temperature of 45°C and a pressure of 20 MPa. researchgate.net This technique allows for the selective extraction of different saffron components; less polar compounds like safranal (B46814) are extracted with pure CO2, while polar crocins require the addition of an organic solvent modifier. nih.gov

Enzyme-Assisted Extraction (EAE) is a novel technique that utilizes specific enzymes to break down the plant cell wall components, such as cellulose (B213188) and pectin. This enzymatic hydrolysis facilitates the release of intracellular bioactive compounds into the extraction solvent. EAE is recognized as an efficient and environmentally friendly method that can be performed under mild conditions, thus preventing the degradation of thermolabile compounds. nih.gov While its application is noted as a promising and widely used novel method for crocin extraction, detailed research findings specifically optimizing EAE for Crocin III are still emerging. nih.gov

Analytical Techniques for Crocin III Characterization and Quantification in Research

Accurate characterization and quantification are essential for research on Crocin III. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical tools employed for this purpose.

HPLC is the most widely used technique for the separation, identification, and quantification of individual crocins, including Crocin III, in saffron extracts. unifi.it The method typically utilizes a reversed-phase column, most commonly a C18 column. nih.govnifc.gov.vn A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferred as it allows for the simultaneous monitoring of absorbance at multiple wavelengths. nih.govnifc.gov.vn Crocins exhibit a characteristic maximum absorbance (λmax) at approximately 440 nm, which is the standard wavelength used for their detection and quantification. nih.govnih.gov

The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with an acidifier like formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol). nih.govnifc.gov.vn The gradient elution allows for the effective separation of the various trans- and cis-crocin isomers present in an extract. nih.govresearchgate.net HPLC-DAD analysis has been used to identify numerous crocin isomers, such as trans-4-GG-crocin, trans-3-Gg-crocin, and cis-4-GG-crocin, within a single run. nih.gov The quantification is achieved by comparing the peak areas of the analytes to those of a calibration curve constructed with a known standard. unifi.it

HPLC System Component Examples from Research Source(s)
Instrumentation Shimadzu SPD-M20A, Agilent 1260, KNAUER System nih.gov
Column Reversed-Phase C18 or C8 (e.g., Kinetex® C8, Zorbax Sb C18) nih.gov
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) nih.gov, nifc.gov.vn
Detector Diode Array Detector (DAD) / Photodiode Detector (PDA) nih.gov, nih.gov
Detection Wavelength 440 nm (for crocins) nih.gov, nih.gov
Flow Rate 0.8 - 1.0 mL/min nih.gov, unifi.it

For more definitive structural characterization and sensitive quantification, HPLC is often coupled with mass spectrometry (MS). Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) provide invaluable data. acs.orgnih.gov

LC-MS combines the powerful separation capabilities of LC with the mass analysis capabilities of MS. biomedgrid.com After the crocins are separated on the LC column, they are ionized, typically using Electrospray Ionization (ESI), and their mass-to-charge ratios (m/z) are determined. acs.org This allows for the unambiguous identification of different crocin esters based on their precise molecular weights. nih.gov

Tandem mass spectrometry (MS/MS) provides even deeper structural information by fragmenting the parent ions and analyzing the resulting daughter ions, which is crucial for distinguishing between isomers. nih.gov LC-MS/MS has been successfully applied to study the pharmacokinetics of crocin, simultaneously analyzing both crocin and its metabolite, crocetin, in plasma samples. nih.gov UPLC-ESI-ToF-MS has been used to create detailed profiles of saffron samples to distinguish authentic products from adulterated ones, with oxidized crocins serving as key quality markers. acs.org

Spectrophotometric Methods (UV-Vis, NIR)

Ultraviolet-visible (UV-Vis) spectrophotometry is a cornerstone technique for the quantification of crocins, including Crocin III, particularly in extracts from natural sources like saffron. This method leverages the strong light absorption by the conjugated polyene backbone of the crocetin moiety.

The UV-Vis spectrum of crocin is distinguished by an intense absorption band in the visible region, with a maximum absorbance (λmax) typically observed around 440-441 nm. mdpi.comnih.gov This peak is primarily responsible for the characteristic yellow-orange color of saffron and is used for quantitative analysis as per ISO 3632 standards. mdpi.com The molar absorption coefficient for crocin at 441 nm is approximately 1.35 × 10⁵ M⁻¹ cm⁻¹. nih.gov Additional, weaker absorption bands are found in the UV region at about 250 nm and 333 nm, with a shoulder also present at approximately 460 nm. nih.gov The presence of cis-isomers of crocin can introduce another absorption peak around 326–327 nm. nih.gov The absorbance at 440 nm is directly proportional to the concentration of crocins within a specific range, enabling the construction of calibration curves for quantification. tandfonline.com

Table 1: Characteristic UV-Vis Absorption Maxima for Crocins

Spectral Region Approximate Wavelength (nm) Associated Feature
Visible 440 - 441 Main absorption peak (λmax)
Visible ~460 Shoulder
UV ~333 Secondary absorption band
UV ~250 Secondary absorption band
UV ~327 Indicative of cis-isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Crocin III. It provides detailed information about the carbon-hydrogen framework of the crocetin core and the attached glycosyl units.

Both one-dimensional (¹H NMR) and two-dimensional (2D-NMR) experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed. nih.govnih.gov These techniques allow for the unambiguous assignment of protons and carbons, confirming the connectivity of atoms within the molecule and the stereochemistry of the glycosidic bonds. ¹H NMR is particularly useful for distinguishing between trans- and cis-isomers of the crocetin backbone due to differences in the chemical shifts and coupling constants of the olefinic protons. nih.gov Furthermore, advanced NMR techniques like T2 relaxation and selective gradient NOESY have been used to study the intermolecular interactions and self-aggregation (micelle formation) of crocin in aqueous solutions. nih.govmdpi.com

Table 2: Representative ¹H-NMR Chemical Shifts (δ) for the trans-Crocetin Backbone

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
4/4' 6.61 dd 11.4, 15.0
5/5' 6.73 d 15.0
7/7' 6.49 dd 3.0, 7.9
8/8' 6.84 dd 3.0, 7.9

Data derived from studies on the crocetin moiety and presented as an illustrative example for the core structure within Crocin III. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in the Crocin III molecule. This technique measures the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of crocin displays several characteristic absorption bands. nih.gov These include a strong peak for the C=O stretch of the ester and carboxylic acid groups around 1617-1650 cm⁻¹, a C=C stretching vibration from the polyene chain near 1500-1518 cm⁻¹, and a C-O stretching vibration of the ester linkage in the range of 1197-1228 cm⁻¹. nih.govtandfonline.com Additionally, broad absorptions corresponding to O-H stretching from the sugar hydroxyl groups are observed around 3438 cm⁻¹, along with C-O stretching from the sugar rings near 1031 cm⁻¹. nih.gov Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation, has been successfully applied as a rapid screening tool for crocin quantification, showing a high correlation with standard spectrophotometric methods. tandfonline.commonash.edu

Table 3: Key FTIR Absorption Bands for Crocin

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3438 O-H Stretch Hydroxyl Groups (Sugars)
~1650 C=O Stretch Carbonyl (Ester)
~1518 C=C Stretch Polyene Chain
~1228 C-O Stretch Ester Linkage
~1031 C-O Stretch Sugar Moieties

Data compiled from representative studies on crocin. nih.govtandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Direct analysis of intact Crocin III by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. This is due to the compound's high molecular weight, polarity, and low volatility, which make it unsuitable for the gas phase separation required by GC.

However, GC-MS is a vital method for analyzing volatile and semi-volatile compounds that are often found in natural extracts containing crocin, such as saffron. nih.gov These related compounds include safranal, which is a major contributor to saffron's aroma and is a degradation product of picrocrocin (B1677794). nih.govresearchgate.net Other identified compounds include ionones, phorone, and various terpene derivatives. nih.gov Therefore, while not used for Crocin III itself, GC-MS provides crucial information on the profile of other volatile constituents in a sample, which can be important for quality control and authentication.

Table 4: Examples of Saffron-Related Volatile Compounds Analyzed by GC-MS

Compound Name Chemical Class Role/Significance
Safranal Monoterpene Aldehyde Major aroma component
Phorone Ketone Volatile component
trans-β-Ionone Ionone Aroma compound
4-Keto-isophorone Ketone Volatile component

List derived from GC-MS analysis of saffron essential oil. nih.gov

Method Validation and Optimization (e.g., Response Surface Methodology)

To ensure the reliability and efficiency of Crocin III analysis and extraction, rigorous method validation and optimization are performed. Response Surface Methodology (RSM) is a powerful statistical and mathematical tool used to optimize complex processes, such as the extraction of crocins from plant materials. ulisboa.ptmdpi.com

RSM allows for the simultaneous evaluation of multiple parameters and their interactions. nih.gov For crocin extraction, variables such as temperature, extraction time, solvent composition (e.g., ethanol concentration), and solid-to-solvent ratio are often optimized. ulisboa.ptmdpi.com Experimental designs like the Box-Behnken design (BBD) are frequently used to map the response surface and identify the optimal conditions that maximize the extraction yield. ulisboa.pt For instance, one study optimized microwave-assisted extraction and found the maximum yield was achieved with an extraction time of 9.23 minutes and a microwave power of 400 W. ulisboa.pt Such optimization ensures maximum recovery of Crocin III for subsequent analysis or use.

Table 5: Example of RSM Parameters for Crocin Extraction Optimization

Factor (Independent Variable) Level 1 Level 2 Level 3 Optimal Condition
Extraction Time (min) 2 8 14 9.23
Solid-to-Solvent Ratio (mg/40mL) 4 7 10 7.41
Microwave Power (W) 100 400 700 400

Data based on a Box-Behnken design for microwave-assisted extraction of crocins. ulisboa.pt

In Vitro and Ex Vivo Assay Methodologies

To investigate the biological effects of Crocin III at the cellular level, a variety of in vitro assays are employed. These assays are critical for elucidating the mechanisms of action in a controlled laboratory environment.

Cell Viability and Proliferation Assays (e.g., MTT, Clonogenic Assays)

Cell viability and proliferation assays are fundamental for assessing the cytostatic and cytotoxic effects of Crocin III on various cell types, particularly cancer cell lines.

The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. mdpi.comwjarr.com Research has consistently shown that crocin can inhibit the proliferation of numerous cancer cell lines in a dose- and time-dependent manner. nih.govsemanticscholar.org For example, crocin has demonstrated significant inhibitory effects on human colorectal cancer cells (HCT-116), skin cancer cells (A431), and breast cancer cells (MCF-7). nih.govexp-oncology.com.uanih.gov

The Clonogenic Assay , or colony formation assay, is a long-term assay that assesses the ability of a single cell to grow into a colony. It is a stringent test of cell reproductive integrity. Studies have shown that crocin treatment can significantly reduce the clonogenic capacity of human skin cancer cells, indicating an inhibition of their long-term proliferative potential. nih.gov These assays provide crucial data on the anti-proliferative activity of Crocin III.

Table 6: Summary of Crocin's Effect on Cancer Cell Viability (MTT Assay)

Cell Line Cancer Type Concentration Range Observed Effect
HCT-116 Colorectal Cancer 0 - 1.0 mM Dose-dependent reduction in viability
SW-480 Colorectal Cancer up to 1.0 mM Significant reduction in proliferation
A431 Skin Cancer 0 - 1.0 mmol/l Dose-dependent inhibition of viability
SCL-1 Skin Cancer 0 - 1.0 mmol/l Dose-dependent inhibition of viability
MCF-7 Breast Cancer Not Specified Synergistic apoptotic effect with paclitaxel

Findings compiled from various in vitro studies. nih.govexp-oncology.com.uanih.gov

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, DAPI Staining, Western Blotting for Caspases, Bcl-2/Bax)

The investigation into the anticancer properties of crocin frequently employs advanced methodologies to elucidate its role in inducing programmed cell death (apoptosis) and regulating the cell cycle. These techniques provide detailed insights into the molecular pathways activated by crocin.

Flow Cytometry and DAPI Staining: Flow cytometry is a cornerstone technique used to analyze apoptosis and cell cycle distribution in crocin-treated cells. Studies have consistently shown that crocin induces apoptosis in a dose-dependent manner across various cancer cell lines. nih.gov This is often visualized through an increase in the sub-G1 cell population, which represents cells with fragmented DNA, a hallmark of late-stage apoptosis. nih.gov For instance, in human skin cancer cells (A431 and SCL-1), flow cytometry revealed that crocin treatment leads to cell cycle arrest in the G0/G1 phase, thereby inhibiting proliferation and promoting apoptosis. nih.gov The use of fluorescent stains like 4',6-diamidino-2-phenylindole (DAPI) and Annexin V further confirms these findings. researchgate.netnih.gov DAPI binds to DNA and is used to identify nuclear condensation and fragmentation, while Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis. nih.govkumc.edubdbiosciences.com

Western Blotting for Apoptotic Proteins: Western blotting is a critical tool for examining the protein-level changes that drive apoptosis. Research demonstrates that crocin modulates the expression of key regulatory proteins in the apoptotic cascade. A significant and recurrent finding is the alteration of the Bcl-2 family of proteins. nih.govnih.gov Crocin treatment typically leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift increases the Bax/Bcl-2 ratio, a critical determinant for initiating the mitochondrial or intrinsic pathway of apoptosis. nih.gov

Furthermore, Western blot analyses confirm the activation of caspases, the executioners of apoptosis. Crocin has been shown to increase the expression and cleavage of initiator caspases like caspase-9 and executioner caspases like caspase-3. nih.govresearchgate.netnih.gov The cleavage of caspase-3 from its inactive procaspase form is a point of no return in the apoptotic process. nih.govnih.gov In human gastric adenocarcinoma (AGS) cells, crocin-induced apoptosis was confirmed by the activation of caspases. nih.gov Similarly, in human EBV-transformed B-lymphocytes, crocin treatment increased the protein expression of P53, Bax, CASP3, and CASP9. nih.gov

Table 1: Summary of Crocin's Effects on Apoptosis and Cell Cycle Markers This table is interactive. You can sort and filter the data.

Methodology Cell Line/Model Key Marker Observed Effect of Crocin Reference
Flow Cytometry A431, SCL-1 (Skin Cancer) Cell Cycle Arrest in G0/G1 phase nih.gov
Flow Cytometry AGS (Gastric Cancer) Sub-G1 Population Increased nih.gov
Flow Cytometry SW-480 (Colon Cancer) Apoptosis Induced researchgate.net
Western Blot AGS (Gastric Cancer) Bax/Bcl-2 Ratio Increased nih.gov
Western Blot CO 88BV59-1 (B-Lymphocyte) P53, Bax, CASP3, CASP9 Increased expression nih.gov
Western Blot CO 88BV59-1 (B-Lymphocyte) Bcl-2 Reduced expression nih.gov
Western Blot A431, SCL-1 (Skin Cancer) Procaspase-3 Increased expression nih.gov
Western Blot Rat Hippocampus (AD Model) Bax, Caspase-3 Decreased expression (neuroprotective) researchgate.netresearchgate.net

Angiogenesis Assays (e.g., Endothelial Cell Proliferation, Migration, Tubule Formation)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Crocin has been investigated for its anti-angiogenic potential using a variety of in vitro assays, primarily involving human umbilical vein endothelial cells (HUVECs).

Endothelial Cell Proliferation: The proliferation of endothelial cells is the first step in angiogenesis. Studies have shown that crocin significantly inhibits the proliferation of HUVECs in a dose-dependent manner. nih.govnih.gov This inhibitory effect disrupts the ability of tumors to recruit the new blood vessels necessary for their expansion.

Endothelial Cell Migration: Cell migration is essential for endothelial cells to move into position to form new vessels. Assays such as the Transwell migration assay and the wound healing (scratch) assay are used to assess this process. nih.govresearchgate.net Research has demonstrated that crocin significantly inhibits the migration of HUVECs. nih.govnih.govresearchgate.net In colon cancer models, crocin was shown to inhibit HUVEC migration and invasion in a concentration-dependent manner. nih.gov

Tubule Formation: The final step of angiogenesis is the organization of endothelial cells into three-dimensional, capillary-like structures, a process known as tubule formation. This is commonly assayed by seeding HUVECs onto a basement membrane matrix, such as Matrigel. Crocin has been found to potently inhibit this process. nih.govnih.govamegroups.org In studies on breast cancer, crocin significantly reduced the ability of HUVECs to form these tubular networks, with inhibition rates increasing with the concentration of crocin. nih.gov For example, at certain concentrations, lumen formation was inhibited by up to 87.3%. nih.gov

Table 2: Summary of Crocin's Effects in Angiogenesis Assays This table is interactive. You can sort and filter the data.

Assay Cell Type Observed Effect of Crocin Key Finding Reference
Proliferation Assay HUVECs Inhibition Dose-dependent reduction in cell viability nih.govnih.gov
Transwell Migration Assay HUVECs Inhibition Significant reduction in cell migration nih.govnih.gov
Wound Healing Assay HUVECs Inhibition Reduced ability to close the "wound" researchgate.net
Tubule Formation Assay HUVECs Inhibition Significant reduction in capillary-like structures nih.govnih.govamegroups.org

Cell Invasion and Metastasis Assays

The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of cancer-related mortality. The effect of crocin on these processes is evaluated using specific in vitro assays.

Transwell Invasion and Migration Assays: The Transwell assay is a standard method to measure the invasive and migratory potential of cancer cells. To assess invasion, the Transwell insert is coated with a layer of Matrigel, which mimics the extracellular matrix that cells must degrade to invade. Crocin has been shown to significantly inhibit both the migration (uncoated insert) and invasion (coated insert) of various cancer cells, including breast, colon, and cervical cancer cell lines. nih.govnih.govamegroups.org For instance, in a triple-negative breast cancer (TNBC) cell line, crocin treatment resulted in invasion inhibition rates of up to 83.6%. nih.gov Similarly, crocin demonstrated a significant, dose-dependent inhibitory effect on the migration and invasion of HT-29 and Caco-2 colon carcinoma cells. nih.gov

Wound Healing Assay: The wound healing assay provides a visual and quantifiable measure of collective cell migration. A "scratch" is made in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is monitored over time. Studies have shown that crocin markedly inhibits the migratory effect of cancer cells in this assay, indicating its potential to suppress metastatic spread. nih.gov

Table 3: Summary of Crocin's Effects on Cell Invasion and Metastasis This table is interactive. You can sort and filter the data.

Assay Type Cell Line Observed Effect of Crocin Key Finding Reference
Transwell Invasion MDA-MB-231 (Breast Cancer) Inhibition Up to 83.6% inhibition of invasion nih.gov
Transwell Invasion HT-29, Caco-2 (Colon Cancer) Inhibition Significant, concentration-dependent inhibition nih.gov
Transwell Invasion SiHa (Cervical Cancer) Inhibition Significant reduction in invasive cells amegroups.org

Molecular Expression Analysis (e.g., RT-PCR, Western Blotting for specific proteins/genes)

To understand the mechanisms underlying crocin's biological activities, researchers analyze its impact on gene and protein expression using techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western blotting.

RT-PCR Analysis: RT-PCR is used to quantify the messenger RNA (mRNA) levels of specific genes, providing insight into how crocin affects gene transcription. In studies of apoptosis, RT-PCR has confirmed that crocin treatment increases the expression of pro-apoptotic genes like Bax, P53, CASP3, and CASP9, while decreasing the expression of the anti-apoptotic gene Bcl-2. nih.gov In immunological studies using a mouse model of asthma, RT-PCR showed that crocin could modulate the expression of key transcription factors, decreasing GATA-3 and increasing T-bet expression in lung tissue. nih.gov

Western Blotting Analysis: Western blotting complements RT-PCR by confirming that changes in mRNA levels translate to changes in protein expression. This technique has been instrumental in identifying the signaling pathways modulated by crocin. For example, crocin has been shown to inhibit the JAK/STAT pathway in skin cancer cells by downregulating the expression of Jak2 and Stat3 proteins. nih.gov In colon cancer, crocin inhibits the TNF-α/NF-κB/VEGF pathway by reducing the secretion of VEGF and the activation of NF-κB. nih.gov Other studies have implicated crocin in the regulation of the PI3K/AKT pathway, which is crucial for cell survival and proliferation. amegroups.orgnih.gov In gastric cancer models, the inhibitory effect of crocin was linked to the downregulation of the TPM4 gene. scienceopen.comnih.gov

Table 4: Molecular Targets of Crocin Identified by Expression Analysis This table is interactive. You can sort and filter the data.

Target Gene/Protein Analytical Method Model System Observed Effect of Crocin Signaling Pathway Reference
Bax, Bcl-2, Caspases RT-PCR, Western Blot Various Cancer Cells ↑Bax, ↓Bcl-2, ↑Active Caspases Intrinsic Apoptosis nih.govnih.govsemanticscholar.org
Jak2, Stat3 Western Blot A431, SCL-1 (Skin Cancer) Downregulation JAK/STAT nih.gov
NF-κB, VEGF Western Blot HT-29, Caco-2 (Colon Cancer) Inhibition/Downregulation TNF-α/NF-κB/VEGF nih.gov
PI3K, AKT Western Blot SiHa (Cervical Cancer), AD Mice Activation/Modulation PI3K/AKT amegroups.orgnih.gov
TPM4 qRT-PCR, Western Blot AGS (Gastric Cancer) Downregulation TPM4-related scienceopen.comnih.gov
T-bet, GATA-3 RT-PCR OVA-sensitized Mice ↑T-bet, ↓GATA-3 Immune Regulation nih.gov

Preclinical In Vivo Model Systems for Mechanistic Research

To validate in vitro findings and understand the systemic effects of crocin, researchers utilize preclinical in vivo models, primarily rodents.

Rodent Models (e.g., Mice, Rats)

Rodent models are indispensable for studying the complex interactions of crocin within a living organism. Mice and rats are used to investigate its effects on cancer, neurodegenerative diseases, and inflammatory conditions.

In neurobiology, crocin has been studied in rat and mouse models of cognitive impairment and neuroinflammation. For example, in a rat model of Alzheimer's disease (AD), crocin was shown to improve cognitive behavior by regulating endoplasmic reticulum stress and apoptosis. researchgate.net In mice, it has been found to ameliorate cognitive deficits by activating the PI3K/AKT pathway and suppressing neuroinflammation. nih.gov Other studies in mice with chronic mild stress demonstrated that crocin has antioxidant and antidepressant-like effects. nih.gov In a rat model of demyelination, crocin administration improved levels of brain neurotrophins like BDNF and NGF1. preprints.orgresearchgate.net

In immunology, ovalbumin-sensitized mice have been used as a model for allergic asthma. In these animals, crocin treatment was shown to reduce lung inflammation and modulate the immune response by altering the T-bet/GATA-3 expression ratio. nih.gov

Xenograft Models for Investigating Tumor Growth Inhibition

Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are the gold standard for evaluating the in vivo antitumor efficacy of compounds like crocin.

Numerous studies have demonstrated that systemic administration of crocin significantly inhibits the growth of xenograft tumors. In a mouse model with human leukemia (HL-60) cell xenografts, crocin treatment inhibited tumor weight and size. semanticscholar.org Immunohistochemical analysis of these tumors confirmed the in vitro findings, showing decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax. semanticscholar.org

Similar results have been observed in other cancer types. In a Dalton's lymphoma xenograft model, crocin treatment led to a 95.6% reduction in solid tumor volume. nih.gov In xenograft models of cervical cancer, crocin inhibited tumor progression, which was associated with reduced VEGF expression and increased caspase-3 activity in the tumor tissues. amegroups.org Furthermore, in a gastric carcinoma xenograft model, crocin's ability to inhibit tumor growth was linked to its downregulation of the TPM4 gene. scienceopen.comnih.gov These xenograft studies provide strong preclinical evidence for the antitumor activity of crocin, corroborating the mechanisms of action identified through in vitro assays.

Table 5: Summary of Crocin's Effects in Xenograft Models This table is interactive. You can sort and filter the data.

Cancer Type Cell Line Animal Model Key Findings Reference
Leukemia HL-60 Nude Mice Inhibited tumor weight and size; ↓Bcl-2, ↑Bax expression semanticscholar.org
Dalton's Lymphoma DLA Mice 95.6% reduction in solid tumor volume nih.gov
Cervical Cancer SiHa Nude Mice Inhibited tumor progression; ↓VEGF, ↑Caspase-3 amegroups.org

Table of Mentioned Compounds

Compound Name
4',6-diamidino-2-phenylindole (DAPI)
Annexin V
Bax
Bcl-2
Caspase-3
Caspase-9
Crocin
E-cadherin
GATA-3
Jak2
N-cadherin
NF-κB
P53
PI3K/AKT
Stat3
T-bet
TNF-α
TPM4
VEGF

Induced Injury Models (e.g., Ischemia-Reperfusion, Oxidative Stress, Inflammatory Models)

The therapeutic potential of crocin, a significant bioactive constituent of saffron, has been extensively investigated using various induced injury models in preclinical research. These models, which simulate human pathological conditions such as ischemia-reperfusion, oxidative stress, and inflammation, provide a platform to elucidate the mechanisms of action of crocin.

In models of ischemia-reperfusion (I/R) injury , which mimics the tissue damage caused by the restoration of blood flow after a period of ischemia, crocin has demonstrated protective effects across multiple organs. nih.gov Studies on I/R injury in skeletal muscle, heart, brain, and other organs have shown that crocin can mitigate cellular damage. nih.govnih.gov This protection is largely attributed to its ability to suppress oxidative stress and reduce inflammation. nih.goviranjournals.ir For instance, in a rat model of gastrocnemius muscle I/R injury, crocin treatment was found to significantly decrease the levels of inflammatory markers and increase the activity of antioxidant enzymes. nih.goviranjournals.ir Research has also pointed to crocin's ability to protect against cerebral ischemia/reperfusion injury by suppressing oxidative stress and bolstering antioxidant enzyme capacity in the brain. frontiersin.org

Oxidative stress models are employed to study the damage induced by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Crocin has consistently shown potent antioxidant properties in these models. mdpi.com It functions not only as a direct scavenger of free radicals but also by enhancing the expression and activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). iranjournals.irmdpi.comnih.gov In studies involving human umbilical vein endothelial cells (HUVECs) subjected to oxidative stress, crocin treatment offered protection against cellular damage. researchgate.netnih.gov Furthermore, in a rat model of acute swimming exercise-induced oxidative stress, crocin was observed to decrease markers of lipid peroxidation, such as malondialdehyde (MDA), while increasing levels of the antioxidant glutathione (GSH) in the brain. nih.gov

Various inflammatory models are utilized to investigate the anti-inflammatory properties of compounds. Crocin has been shown to exert significant anti-inflammatory effects by modulating key inflammatory pathways and mediators. bohrium.comresearchgate.net A primary mechanism of its anti-inflammatory action is the regulation of the nuclear factor-kappa B (NF-κB) pathway, a critical player in the inflammatory process. bohrium.com In models of rheumatoid arthritis, crocin treatment has been found to ameliorate symptoms by reducing paw swelling and mitigating joint inflammation, bone erosion, and cartilage destruction. nih.gov This was associated with a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Similarly, in models of traumatic brain injury, crocin treatment led to a reduction in the levels of inflammatory cytokines in the brain. nih.govresearchgate.net

The following tables summarize the detailed research findings of crocin in these induced injury models.

Interactive Data Tables

Table 1: Effects of Crocin in Ischemia-Reperfusion (I/R) Injury Models

Model SystemKey FindingsImpact on Biomarkers
Rat Gastrocnemius Muscle I/RProtected gastrocnemius muscle from I/R injury. nih.goviranjournals.irDecreased IL-6 and IL-1β mRNA expression; Increased SOD1, SOD2, CAT, and GPx activity. nih.goviranjournals.ir
Rat Cerebral I/RProvided neuroprotective effects against cerebral ischemic injury. frontiersin.orgSuppressed cerebral oxidative stress; Increased antioxidant enzyme capacity. frontiersin.org
General I/R Models (Heart, Kidney, Liver)Exhibited protective effects in various organs subjected to I/R. nih.govresearchgate.netIncreased antioxidant levels (GSH, SOD, CAT); Decreased markers of oxidative damage (MDA). researchgate.net

Table 2: Effects of Crocin in Oxidative Stress Models

Model SystemKey FindingsImpact on Biomarkers
Human Umbilical Vein Endothelial Cells (HUVECs)Protected endothelial cells from oxidative stress-induced damage. researchgate.netnih.govModulated molecular signaling pathways including TLR4/PTEN/AKT/mTOR/NF-κB. researchgate.netnih.gov
Rat Brain (Acute Swimming Exercise)Protected the brain against exercise-induced oxidative stress. nih.govDecreased malondialdehyde (MDA) and xanthine (B1682287) oxidase (XO) levels; Increased glutathione (GSH) levels. nih.gov
Rat Trigeminal Sensory NeuronsPreserved mitochondrial function and protected against oxidative stress. mdpi.comMaintained the expression of Heme oxygenase-1 (HO-1). mdpi.com

Table 3: Effects of Crocin in Inflammatory Models

Model SystemKey FindingsImpact on Biomarkers
Rat Model of Rheumatoid Arthritis (Collagen-Induced)Ameliorated arthritis symptoms, including reduced joint inflammation and cartilage destruction. nih.govDecreased serum levels of TNF-α, IL-1β, and IL-6; Reduced expression of matrix metalloproteinases (MMPs). nih.gov
Mouse Model of Traumatic Brain Injury (TBI)Improved neurological, cognitive, and motor functions; Reduced neuroinflammation. nih.govresearchgate.netDecreased levels of TNF-α and IFN-γ in the brain. nih.gov
Rat Achilles Tendon InjuryAlleviated the severity of tendon adhesions and reduced inflammation. nih.govDecreased recruitment of inflammatory cells. nih.gov
Rat Model of Parkinson's DiseaseReduced levels of inflammatory cytokines. bohrium.comModulated the NF-κB pathway. bohrium.com

Mechanistic Investigations of Crocin Iii Biological Activities

Modulation of Cellular Signaling Pathways

Crocin (B39872) III has been shown to modulate a range of critical cellular signaling cascades, influencing processes such as cell proliferation, apoptosis, inflammation, and metabolism.

PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of cell growth, survival, and metabolism. Studies indicate that Crocin III can influence this pathway, contributing to its observed biological effects. Crocin has been shown to modulate the PI3K/Akt signaling pathway, which contributes to its anti-inflammatory properties. brieflands.com Furthermore, Crocin exhibits antiproliferative effects that are linked to the suppression of the PI3K/AKT/mTOR pathway. wikipedia.orgnih.gov In the context of cerebral infarction, Crocin demonstrated a neuroprotective role by inhibiting autophagy through the activation of the PI3K/Akt/mTOR pathway. nih.govresearchgate.net This activation of the PI3K/AKT/mTOR pathways has also been associated with the neuroprotective effects of Crocin in other studies. nih.govssu.ac.ir Under conditions of oxidative stress, Crocin protects cardiac cells and reduces inflammation, partly by modulating the TLR4/PTEN/AKT/mTOR/NF-κB signaling pathways. nih.gov Additionally, research into hypertension-induced cardiac hypertrophy and apoptosis has revealed that Crocin can ameliorate these conditions by activating the AMPKα pathway while simultaneously inhibiting mTOR/p70S6K signaling. utppublishing.comutppublishing.com Investigations into desipramine-induced phospholipidosis have also suggested that Crocin can mitigate this condition by targeting oxidative stress-related PI3K/Akt/mTOR signaling pathways. researchgate.net However, in a study on cervical cancer cells, Crocin treatment led to the inactivation of AMPK and mTOR, while PI3K was activated, suggesting context-dependent effects on this pathway. amegroups.org

AMPK Signaling Involvement

The AMP-activated protein kinase (AMPK) pathway is central to cellular energy homeostasis and metabolic regulation. Crocin III has been found to interact with this pathway, impacting metabolic processes. Crocin activates AMPK signaling, and inhibiting AMPK significantly reduces the protective effects of Crocin against metabolic disorders. nih.gov The activation of AMPK is directly involved in the protective effects of Crocin against glucose and lipid metabolic dysfunction. nih.gov Mechanistically, AMPK activation by Crocin leads to the downregulation of CDK5, which in turn decreases PPARγ phosphorylation, resulting in the inhibition of adipose formation and metabolic dysfunction. nih.gov The protective effects of Crocin against hyperlipidemia and obesity are suggested to be mediated via the AMPK signaling pathway. nih.gov Crocin's activation of the AMPK pathway contributes to the inhibition of adipogenesis and the elevation of lipolysis. nih.gov Studies in db/db mice have shown that oral administration of Crocin significantly upregulates AMPK phosphorylation and downregulates mTOR phosphorylation, which was associated with the attenuation of metabolic disorders. researchgate.net Furthermore, Crocin ameliorates hypertension-induced cardiac hypertrophy and apoptosis by activating AMPKα and inhibiting mTOR/p70S6K signaling. utppublishing.comutppublishing.com Conversely, in a study involving cervical cancer cells, Crocin treatment resulted in the inactivation of both AMPK and mTOR, while PI3K was activated. amegroups.org

Here is a summary of Crocin III's effects on the AMPK pathway:

Pathway ComponentEffect of Crocin III TreatmentObserved OutcomeReference
AMPK SignalingActivationProtection against metabolic disorders nih.gov
AMPK PhosphorylationUpregulationAttenuation of metabolic disorders (in db/db mice) researchgate.net
mTOR PhosphorylationDownregulationAttenuation of metabolic disorders (in db/db mice) researchgate.net
CDK5DownregulationInhibition of adipose formation nih.gov
PPARγ PhosphorylationDecreaseInhibition of adipose formation nih.gov
AdipogenesisInhibitionProtective effects against obesity nih.gov
LipolysisElevationProtective effects against obesity nih.gov
AMPKαActivationAmelioration of cardiac hypertrophy and apoptosis utppublishing.comutppublishing.com
mTOR/p70S6KInhibitionAmelioration of cardiac hypertrophy and apoptosis utppublishing.comutppublishing.com

MAPK/ERK Pathway Interplay

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in various cellular processes, including proliferation, differentiation, and stress responses. Crocin III has been shown to modulate this pathway in different cellular contexts. Crocin can attenuate the production of pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways. brieflands.com In thyroid follicular carcinoma FTC-133 cells, Crocin inhibits ERK and JAK/STAT signaling pathways, leading to inhibited tumor cell proliferation and promoted apoptosis. peerj.com The antiproliferative properties of Crocin are also linked to MAPK suppression. wikipedia.orgnih.gov In the context of RANKL-induced osteoclastogenesis, Crocin inhibits this process by regulating JNK and NF-κB signaling pathways. spandidos-publications.com Following ischemia/reperfusion injury, Crocin decreases the expression of p-ERK/ERK, indicating a neuroprotective effect that is dependent on the MAPK/ERK pathway. karger.com Studies on rat intervertebral disc cells have shown that Crocin inhibits the LPS-induced activation of the MAPK signaling pathway specifically through JNK, with no significant effect observed on p38 or ERK1/2. nih.gov When combined with cisplatin, Crocin regulates the proliferation, apoptosis, and EMT of gastric cancer cells via the FGFR3/MAPK/ERK pathway. nih.goveurekaselect.comresearchgate.net The regulatory effect of Crocin on MAPK pathways is also considered to play an effective role in the treatment of metabolic disorders. nih.govssu.ac.ir

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating immune responses and inflammation. Crocin III has been extensively studied for its ability to modulate NF-κB signaling. Crocin can suppress the secretion of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS) by inhibiting the translocation of NF-κBp65 to the cell nucleus and regulating the NF-κB pathway. brieflands.com The modulation of the PI3K/Akt signaling pathway by Crocin also contributes to the inhibition of the NF-κB pathway. brieflands.com Crocin's ability to attenuate the production of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β, is mediated through the inhibition of the NF-κB and MAPK signaling pathways. brieflands.com Crocin downregulates the NF-κB signaling pathway, which is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), ultimately leading to improved organ function. researchgate.net Crocin has also been shown to downregulate NF-κB innate immunity signaling in B cells. researchgate.net In studies on osteoclastogenesis induced by RANKL, Crocin inhibits the activation of NF-κB by suppressing the degradation of IκBα and preventing the nuclear translocation of the NF-κB p65 subunit. spandidos-publications.com Inhibition of NF-κB activity is considered a potential strategy for treating osteoporosis, and Crocin has been shown to suppress the RANKL-induced degradation of IκBα and phosphorylation of NF-κB p65. spandidos-publications.com Crocin exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, thereby downregulating the expression of iNOS and COX2. beilstein-journals.org The anti-diabetic and anti-diabetic nephritic effects of Crocin are linked to its modulation of oxidative stress-mediated NF-κB signaling. frontiersin.org In the kidneys of db/db mice, Crocin treatment decreased the expression of phospho-IκBα and phospho-NF-κB. frontiersin.org Under oxidative stress, Crocin protects cardiac cells and significantly inhibits inflammation by modulating pathways including TLR4/PTEN/AKT/mTOR/NF-κB. nih.gov The protective effects of Crocin against oxidative stress, inflammation, apoptosis, and nephrotoxic effects induced by gentamicin (B1671437) were associated with a downregulation of NF-κB/TLR signaling. nih.gov Crocin has also been shown to suppress colonic inflammation and recover increased levels of NF-κB in colorectal mucosa in a mouse model. researchgate.net

Here is a summary of Crocin III's effects on the NF-κB pathway:

Pathway ComponentEffect of Crocin III TreatmentObserved OutcomeReference
NF-κB PathwayInhibitionSuppression of pro-inflammatory cytokines, reduced ROS production brieflands.com
NF-κBp65 TranslocationInhibitionSuppression of pro-inflammatory cytokines brieflands.com
IκBα DegradationSuppressionInhibition of NF-κB activation (in osteoclastogenesis) spandidos-publications.com
NF-κB p65 PhosphorylationSuppressionInhibition of NF-κB activation (in osteoclastogenesis) spandidos-publications.com
iNOS ExpressionDownregulationAnti-inflammatory effects researchgate.netbeilstein-journals.org
COX2 ExpressionDownregulationAnti-inflammatory effects researchgate.netbeilstein-journals.org
Phospho-IκBα ExpressionDecreaseAnti-diabetic and anti-diabetic nephritic effects (in db/db mice) frontiersin.org
Phospho-NF-κB ExpressionDecreaseAnti-diabetic and anti-diabetic nephritic effects (in db/db mice) frontiersin.org
NF-κB/TLR SignalingDownregulationProtection against gentamicin-induced effects nih.gov
NF-κB Levels (colorectal)Recovery/SuppressionSuppression of colonic inflammation (in mouse model) researchgate.net

JAK/STAT Pathway Influence

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell growth, proliferation, differentiation, and immune responses. Crocin III has been shown to modulate this pathway, particularly in the context of cancer. Crocin promotes apoptosis in human skin cancer cells by inhibiting the JAK/STAT pathway. nih.govspandidos-publications.comnih.govresearchgate.net This inhibition involves the downregulation of Jak2 and Stat3 protein expression in a dose-dependent manner in these cells. nih.govresearchgate.net The mechanism of apoptosis in skin cancer cells appears to be related to the downregulation of the JAK/STAT pathway. ssu.ac.irnih.govspandidos-publications.comnih.govresearchgate.net In thyroid follicular carcinoma FTC-133 cells, Crocin inhibits both ERK and JAK/STAT signaling pathways, contributing to the inhibition of tumor cell proliferation and the promotion of apoptosis. peerj.com The JAK/STAT3 signaling pathway is known to drive tumor cell proliferation, survival, invasion, and metastasis, suggesting that inhibitors of this pathway, such as Crocin, can deter tumor growth and stimulate anti-tumor immunity. peerj.com Crocin's anticancer activity is partly attributed to its suppression of Janus kinases-signal transducer and activator of transcription. nih.gov

Here is a summary of Crocin III's effects on the JAK/STAT pathway:

Pathway ComponentEffect of Crocin III TreatmentObserved OutcomeReference
JAK/STAT PathwayInhibition/DownregulationPromotion of apoptosis (in human skin cancer cells) nih.govspandidos-publications.comnih.govresearchgate.net
Jak2 ExpressionDownregulation (dose-dependent)Promotion of apoptosis (in human skin cancer cells) nih.govresearchgate.net
Stat3 ExpressionDownregulation (dose-dependent)Promotion of apoptosis (in human skin cancer cells) nih.govresearchgate.net
JAK/STAT SignalingInhibitionInhibition of tumor cell proliferation, promotion of apoptosis peerj.com
Janus KinasesSuppressionAnticancer activity nih.gov
STATSuppressionAnticancer activity nih.gov

Wnt/PI3K Pathway in Cellular Processes

The Wnt signaling pathway plays crucial roles in embryonic development, tissue homeostasis, and various diseases, including cancer. Its interplay with the PI3K pathway is also significant in regulating cellular processes. Crocin has demonstrated anticancer activity through the suppression of the Wnt/β-catenin pathway. wikipedia.orgnih.gov Studies suggest that crocins exert an antidepressant effect by enhancing adult hippocampal neurogenesis (AHN) levels and activating the Wnt/β-catenin pathway. beilstein-journals.orgnih.gov In colorectal cancer cells, Crocin suppressed cell growth and invasive behavior by modulating the Wnt-pathway and E-cadherin. researchgate.netscispace.com Research indicates that Crocin could enhance the sensitivity of colorectal cancer cells to 5-FU by triggering the PI3K/Akt and Wnt pathways, evidenced by the downregulation of p-Akt, p-GSK3α/β, PI3K, and cyclin D1. scispace.com In a mouse model of breast cancer, Crocin was found to exhibit antimetastatic effects by regulating the Wnt/β-catenin pathway. mdpi.com Previous reports also indicate that Crocin can reduce the expression of both Wnt and β-catenin in breast cancer and colorectal cancer. researchgate.net

Here is a summary of Crocin III's effects on the Wnt/PI3K pathway:

Pathway ComponentEffect of Crocin III TreatmentObserved OutcomeReference
Wnt/β-cateninSuppression/RegulationAnticancer activity, antimetastatic effects wikipedia.orgnih.govmdpi.com
Wnt PathwayModulationSuppression of cell growth and invasive behavior (in colorectal cancer cells) researchgate.netscispace.com
Wnt ExpressionReductionReduced expression in breast and colorectal cancer researchgate.net
β-catenin ExpressionReductionReduced expression in breast and colorectal cancer researchgate.net
Wnt/β-catenin PathwayActivationAntidepressant effect, enhanced adult hippocampal neurogenesis beilstein-journals.orgnih.gov
PI3K/Akt and WntTriggeringIncreased sensitivity of colorectal cancer cells to 5-FU scispace.com
p-AktDownregulationIncreased sensitivity of colorectal cancer cells to 5-FU scispace.com
p-GSK3α/βDownregulationIncreased sensitivity of colorectal cancer cells to 5-FU scispace.com
PI3KDownregulationIncreased sensitivity of colorectal cancer cells to 5-FU scispace.com
Cyclin D1DownregulationIncreased sensitivity of colorectal cancer cells to 5-FU, cell cycle regulation scispace.com

Mechanisms of Cellular Response

Crocin elicits various cellular responses, including the induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest, which contribute to its biological activities, particularly its anti-cancer effects.

Induction of Apoptosis (Caspase-Dependent and Independent)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Crocin has been widely reported to induce apoptosis in various cancer cell lines through both caspase-dependent and independent pathways. researchgate.netnih.gov

Caspase-dependent apoptosis is a major mechanism. Crocin can activate caspases, including caspase-3, caspase-8, and caspase-9. nih.govnih.govamegroups.cnmdpi.com Activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway, while caspase-8 activation is associated with the extrinsic (death receptor) pathway. nih.gov Studies have shown that crocin can induce apoptosis via the intrinsic pathway, characterized by the activation of caspase-9 and the release of cytochrome c from mitochondria. nih.govmdpi.commiloa.eu In some cell lines, crocin has been shown to induce apoptosis via caspase-3 dependent pathways. nih.govamegroups.cn The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating apoptosis. Crocin treatment often leads to an increased Bax/Bcl-2 ratio, promoting apoptosis. nih.govnih.govmdpi.commiloa.eunih.govbrieflands.com Crocin can upregulate Bax and downregulate Bcl-2 expression. nih.govmdpi.commiloa.eunih.govbrieflands.com Furthermore, crocin's pro-apoptotic effects can involve the upregulation of p53 expression. nih.govnih.govamegroups.cnmdpi.comnih.govbrieflands.com

While caspase-dependent mechanisms are prominent, some studies suggest that crocin may also induce cell death through p53-dependent and -independent mechanisms. nih.govamegroups.cn

Apoptosis Pathway Key Mediators Involved Observed Effect of Crocin Cellular Outcome Citation
Caspase-Dependent (Intrinsic) Caspase-9, Bax, Bcl-2, Cytochrome c Activation of Caspase-9, Increased Bax/Bcl-2 ratio, Cytochrome c release Apoptosis nih.govnih.govmdpi.commiloa.eu
Caspase-Dependent (Extrinsic) Caspase-8 Activation of Caspase-8 (in some contexts) Apoptosis nih.govamegroups.cn
Caspase-Dependent (Effector) Caspase-3 Activation of Caspase-3 Apoptosis nih.govnih.govamegroups.cnmdpi.com
Caspase-Independent p53 Upregulation of p53 Apoptosis nih.govnih.govamegroups.cnmdpi.comnih.govbrieflands.com
Caspase-Independent Not fully elucidated p53-independent mechanisms Cell death nih.govamegroups.cn

Modulation of Autophagy

Autophagy is a cellular process involving the degradation and recycling of cellular components. Crocin has been shown to modulate autophagy, and this modulation can be linked to its effects on apoptosis. In hepatocellular carcinoma cells, crocin has been shown to induce autophagic apoptosis by inhibiting Akt/mTOR activity. mdpi.comnih.govdovepress.com This process involves early autophagy, marked by increased LC3 puncta and LC3-II accumulation, which precedes apoptosis activation. mdpi.comdovepress.com When autophagy is blocked, crocin-induced apoptosis can be inhibited. mdpi.comdovepress.com Crocin's effect on autophagy and apoptosis can correlate with the activation of adenosine (B11128) 5′-monophosphatate (AMP)-activated protein kinase (AMPK) and the inactivation of Akt and mTOR signaling. nih.govamegroups.orgnih.gov

Cellular Process Key Signaling Pathway Observed Effect of Crocin Relationship with Apoptosis Citation
Autophagy Akt/mTOR Inhibition of Akt/mTOR activity Induces autophagic apoptosis mdpi.comnih.govdovepress.com
Autophagy AMPK, AKT, mTOR Activation of AMPK, Inactivation of AKT and mTOR Correlated with autophagy and apoptosis induction nih.govamegroups.orgnih.gov

Cell Cycle Arrest Mechanisms

Cell cycle arrest is a mechanism that prevents the proliferation of damaged or abnormal cells. Crocin has been observed to induce cell cycle arrest at different phases in various cancer cell lines. researchgate.netnih.govdovepress.compeerj.com

Studies have reported that crocin can induce cell cycle arrest at the G0/G1 phase. nih.govamegroups.cnnih.govbrieflands.compeerj.com This arrest is often associated with the downregulation of cyclin D1 and upregulation of p21. nih.govamegroups.cnbrieflands.com Crocin can inhibit the progression of the cell cycle by downregulating the expression of cyclin D1 in a dose-dependent manner. nih.govamegroups.cn In some cancer cell lines, crocin has been shown to induce cell cycle arrest in the S and G2/M phases as well. nih.govmdpi.commdpi.compeerj.com The induction of cell cycle arrest by crocin may operate in a p53-dependent manner in some cases. amegroups.cn

Cell Cycle Phase Arrest Key Regulators Involved Observed Effect of Crocin Citation
G0/G1 Cyclin D1, p21, p53 Downregulation of Cyclin D1, Upregulation of p21 and p53 nih.govamegroups.cnnih.govbrieflands.compeerj.com
S Not specified in detail in snippets Arrest nih.govmdpi.commdpi.compeerj.com
G2/M Not specified in detail in snippets Arrest nih.govmdpi.commdpi.compeerj.com

Synergistic Research on Crocin III Interactions

Interactions with Other Natural Compounds (e.g., Curcumin)

Crocin III has been investigated for its interactions with other natural compounds, such as curcumin (B1669340), particularly in the context of potential synergistic effects in various biological processes. Both crocin and curcumin are natural compounds known for their diverse pharmacological features, including antioxidant, anti-inflammatory, and anti-cancer properties. nih.govnih.gov

Studies have explored the combined effects of crocin and curcumin, for instance, in the context of tumor eradication. Research involving a mouse model demonstrated the synergistic effects of exosomal crocin or curcumin compounds when combined with an HPV L1-E7 polypeptide vaccine construct. nih.gov This suggests that these compounds can enhance the efficacy of other therapeutic approaches.

Mechanistically, both crocin and curcumin have been shown to influence cellular pathways relevant to disease progression. Curcumin, for example, is known to inhibit STAT3 and NF-κB signaling pathways, which are key in cancer development. nih.gov Crocin has also been shown to activate the Nrf2 pathway, a major transcription factor involved in the antioxidant response and detoxification systems. ajou.ac.kr While crocetin (B7823005), the aglycone of crocin, may induce reactive oxygen species (ROS), crocin appears to exert its cytotoxic effects through different mechanisms, including Nrf2 activation. ajou.ac.kr

Molecular dynamics simulations have provided insights into the interactions of crocin and crocetin with DNA. These studies suggest that both compounds can interact with DNA, with crocin showing greater interaction than dimethylcrocetin (DMC) due to a longer pi-conjugation. physchemres.org Crocin's interactions were observed in both the major and minor grooves of DNA, particularly in A-T rich and G-C rich regions. physchemres.org This interaction with genetic material could potentially underlie some of its biological effects, including those observed in combination with other compounds.

A comparative study evaluating the antiradical properties of crocetin, rosmarinic acid, and curcumin highlighted their antioxidant activities. researchgate.net While this study focused on crocetin rather than Crocin III specifically, it underscores the shared antioxidant potential among these natural compounds, which could contribute to their combined effects.

Synergistic Effects with Mesenchymal Stem Cells

Crocin III, often referred to as crocin in the context of these studies, has demonstrated synergistic effects when combined with mesenchymal stem cells (MSCs) in various research settings. MSCs hold promise for regenerative therapies due to their regenerative and immunomodulatory properties, but their efficacy can be limited by factors such as poor survival and the inflammatory microenvironment. mdpi.comresearchgate.net Natural products like crocin have emerged as complementary agents to enhance MSC-based therapies. mdpi.com

Research indicates that preconditioning MSCs with natural antioxidants, including crocin, can significantly improve cell survival and reduce oxidative stress. mdpi.comresearchgate.net This preconditioning step can enhance the therapeutic outcomes of MSC-based applications. For instance, studies on pulmonary epithelial cell injury models have shown that the combination of crocin and dexamethasone (B1670325) with MSCs can accelerate synergistic effects, leading to increased MSC survival and reduced apoptosis and ROS production in injured cells treated with MSC-conditioned medium. researchgate.net

Furthermore, crocin has been shown to influence the differentiation of MSCs. Studies have indicated that crocin can promote the osteogenic differentiation of bone mesenchymal stem cells (BMSCs). frontiersin.orgbrieflands.com This effect may be mediated, in part, by the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype, which in turn supports osteogenesis. frontiersin.org The underlying mechanisms may involve the inhibition of signaling pathways such as p38 and c-Jun N-terminal kinase (JNK). frontiersin.orgresearchgate.net

Beyond osteogenesis, crocin has also been investigated for its effects on the neurogenesis of MSCs. Research suggests that crocin can act as an enhancer for the neural differentiation of adipose-derived mesenchymal stem cells (ADSCs) in vitro, potentially involving the Notch and CREB/BDNF signaling pathways. mums.ac.ir

Studies have also explored the effect of crocin on MSC proliferation and pluripotency markers. Low concentrations of crocin have been observed to stimulate the proliferation of bone marrow-derived mesenchymal stem cells (BM-MSCs) and up-regulate the expression of pluripotency markers like OCT4 and SOX2. nih.gov This suggests a dose-dependent effect, where lower concentrations are beneficial for MSC expansion.

The synergistic effects of crocin with MSCs are often linked to its ability to mitigate oxidative stress and modulate inflammatory responses, creating a more favorable environment for MSC survival, proliferation, and differentiation, thereby enhancing their therapeutic potential. frontiersin.orgmdpi.com

Summary of Crocin's Effects on MSCs

Effect on MSCsObserved OutcomePotential Mechanism(s) InvolvedSource
Enhanced Survival and Reduced ApoptosisIncreased cell viability under oxidative stress conditions.Antioxidant properties, reduction of ROS. nih.govmdpi.comresearchgate.net
Promotion of Osteogenic DifferentiationIncreased differentiation into osteoblasts.Modulation of macrophage polarization (M2), inhibition of p38 and JNK. frontiersin.orgbrieflands.com
Enhancement of Neural DifferentiationIncreased differentiation into neuronal cells from ADSCs.Involvement of Notch and CREB/BDNF signaling pathways. mums.ac.ir
Stimulation of ProliferationIncreased cell numbers at low concentrations.Up-regulation of pluripotency markers (OCT4, SOX2). nih.gov
Modulation of Inflammatory ResponseReduction of pro-inflammatory cytokines and increase in anti-inflammatory markers.Inhibition of inflammatory pathways (e.g., p38, JNK, NF-κB). frontiersin.orgresearchgate.net

Structure Activity Relationship Sar and Computational Studies of Crocin Iii

Correlation of Structural Features with Biological Activities

Structure-activity relationship (SAR) studies for Crocin (B39872) III and related crocins focus on how modifications to the glycosidic side chains and the central polyene core influence their biological effects. These studies often compare the activity of various crocin analogues, including the aglycone crocetin (B7823005), to determine the contribution of each structural feature.

The glycosylation pattern of the crocetin backbone is a critical determinant of the molecule's properties and biological activity. Crocins are esters of the dicarboxylic acid crocetin with various sugars, most commonly gentiobiose and glucose. nih.gov Crocin III is specifically a mono-ester of crocetin with gentiobiose. This glycosylation has several significant consequences:

Water Solubility: The presence of hydrophilic sugar moieties, such as the gentiobiose in Crocin III, confers significant water solubility to the otherwise lipophilic polyene core. nih.govmdpi.com This is an unusual characteristic for carotenoids and is crucial for their bioavailability and distribution in biological systems. mdpi.com

Biological Efficacy: The nature and number of these sugar groups directly impact biological activity. Studies comparing different crocins have shown that the type of glycosyl ester affects their potency. For instance, in a study on preventing ethanol-induced impairment of hippocampal synaptic plasticity, crocin (digentiobiosyl ester) was more potent than crocetin gentiobiose glucose ester, while crocetin di-glucose ester was largely ineffective. scispace.com This suggests that the gentiobiose units are crucial for this specific biological activity. scispace.com

Comparison with Aglycone (Crocetin): When compared to its aglycone, crocetin, the effects of glycosylation become even more apparent. While crocetin itself has numerous pharmacological properties, the glycosidic extensions of crocin can modulate these effects. researchgate.netnih.gov In some models, such as anti-angiogenesis, crocetin is found to be more potent than crocin, suggesting that the aglycone may be the primary active form for certain functions and that the glycosyl groups may influence absorption and metabolism. nih.gov Conversely, in other contexts, the full glycosylated structure is necessary for optimal activity. scispace.com For example, while crocetin shows potent antibiofilm activity, crocin is largely ineffective, highlighting a clear distinction in their SAR based on glycosylation. researchgate.net

The core of Crocin III is the C20 carotenoid dicarboxylic acid, crocetin, which features a long, conjugated polyene chain and terminal carboxyl groups esterified with gentiobiose. nih.govnih.gov

Polyene Chain: This extended system of alternating double and single bonds is the chromophore responsible for the characteristic color of saffron. numberanalytics.com More importantly, it is the primary site of antioxidant activity. The polyene chain allows for the delocalization of electrons, which enables it to effectively scavenge free radicals. nih.govmdpi.com Molecular simulation studies suggest that the antioxidant mechanism involves the scavenging of radicals at the methyl sites along the polyene chain. mdpi.com The length and conjugation of this chain are critical; studies comparing crocin with dimethylcrocetin (a shorter analogue) showed that crocin's longer π-conjugation resulted in stronger interactions with DNA. researchgate.net

Functional Groups: The terminal ester groups, which link the crocetin core to the gentiobiose moieties, are also vital. The esterification of crocetin's carboxylic acid groups is what defines the various crocins. nih.gov These ester linkages, along with the numerous hydroxyl groups on the sugar residues, create a flexible molecule with multiple functional groups that can participate in various non-covalent interactions, such as hydrogen bonding with biological targets. researchgate.net This ability to form numerous hydrogen bonds is believed to contribute to more stable binding with proteins. researchgate.net

Computational Chemistry and Molecular Modeling

In silico methods, including molecular docking and molecular dynamics, have become indispensable for studying the interactions of Crocin III and related compounds with their biological targets. These computational approaches provide a molecular-level rationale for experimentally observed activities.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method has been employed to identify potential protein targets for crocin and to elucidate its binding mode.

Experimental methods using affinity chromatography have identified a wide range of cellular proteins that physically interact with crocin, including structural proteins (tubulin, actin), enzymes involved in energy metabolism (ATP synthase), and signal transduction proteins (14-3-3 protein). nih.govresearchgate.net Molecular docking studies have further explored these and other interactions, providing detailed insights into the binding mechanisms.

Key findings from docking studies include:

Tubulin: Docking simulations have identified tubulin as a primary target for crocin's antitumor activity. Crocin is predicted to bind to the vinca (B1221190) domain of tubulin, a site targeted by other microtubule-destabilizing agents. frontiersin.org The binding is stabilized by numerous hydrogen bonds and hydrophobic interactions. frontiersin.orgresearchgate.net

DNA Methyltransferase 1 (DNMT1): Crocin has been identified as a potential inhibitor of DNMT1, an enzyme involved in epigenetic regulation. Docking and simulation studies show that crocin fits well within the catalytic pocket, mimicking the binding of the reference inhibitor and establishing a stable network of interactions with key residues. mdpi.com

Cyclooxygenase-2 (COX-2): In a study of saffron derivatives, crocin was docked against the inflammatory enzyme COX-2. While picrocrocin (B1677794) showed the highest affinity, crocin also demonstrated favorable binding, suggesting a potential role in anti-inflammatory pathways. nih.gov

Other Targets: Docking studies have also explored crocin's interaction with targets relevant to Alzheimer's disease, such as the Vitamin D receptor, and with viral proteins, indicating a broad spectrum of potential biological targets. researchgate.netresearchgate.net

The table below summarizes key findings from molecular docking studies involving crocin.

Protein TargetTherapeutic AreaBinding Energy (kcal/mol)Key Interacting ResiduesReference
Tubulin (Vinca Domain)Anticancer-9.1 (Top Score)Gln11(β), Gln15(β), Ser176(β), Asp177(β), Tyr222(β), Asp245(α), Asn329(α) researchgate.net, frontiersin.org
DNMT1Epigenetics/AnticancerNot specifiedPHE1445, SER1146, GLU1168, ASP1190, ASN1578, VAL1580 mdpi.com
HDAC2Epigenetics/AnticancerNot specifiedForms numerous stable contacts mdpi.com
COX-2Anti-inflammatory-7.7Not specified in detail for crocin nih.gov
SARS-CoV-2 MproAntiviralNot specifiedH-bonding and hydrophobic interactions researchgate.net

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This technique is often used to validate docking results and assess the stability of the predicted binding poses.

MD simulations have been crucial in confirming the stability of crocin's interactions with its targets:

Crocin-Tubulin Complex: MD simulations of the crocin-tubulin complex, lasting up to 200 nanoseconds, showed that the binding of crocin is highly stable, even more so than known tubulin inhibitors like soblidotin (B1682096) and vinblastine. frontiersin.orgresearchgate.net The simulations revealed a large number of persistent hydrogen bonds formed between crocin and tubulin, contributing to a very favorable binding free energy calculated at -79.25 ± 7.24 kcal/mol. frontiersin.orgresearchgate.net

Crocin-hαS Interaction: To understand its neuroprotective effects, MD simulations were used to study crocin's interaction with human alpha-synuclein (B15492655) (hαS), a protein implicated in Parkinson's disease. The simulations demonstrated that crocin molecules bind to critical regions of hαS, stabilizing its native conformation and preventing it from adopting aggregation-prone structures. acs.org

Crocin-DNA Interaction: Simulations of crocin with DNA, executed for 25 nanoseconds, showed that van der Waals forces are the dominant interactions. researchgate.net The analysis indicated that crocin prefers to interact within the major groove of DNA, forming hydrogen bonds that contribute to the stability of the complex. researchgate.net

Crocin-Phospholipid Complex: MD simulations were employed to determine the optimal molar ratio for forming a stable complex between crocin and phospholipids, finding a 1:2 ratio to be the most stable due to the high probability of hydrogen bond formation. nih.gov

System SimulatedSimulation TimeKey FindingsReference
Crocin-Tubulin200 nsComplex is more stable than with reference inhibitors; binding maintained by extensive H-bonds. researchgate.net, frontiersin.org
Crocin-hαSNot specifiedBinds to NAC and C-terminal regions, stabilizing the protein and preventing aggregation. acs.org
Crocin-DNA25 nsInteraction primarily in the major groove; stabilized by van der Waals forces and H-bonds. , researchgate.net
Crocin-DNMT1Not specifiedDemonstrates stable binding conformation, mimicking the reference inhibitor. mdpi.com
Crocin-PhospholipidNot specifiedDetermined the most stable molar ratio (1:2) for complex formation based on interaction stability. nih.gov

Residue Interaction Network (RIN) analysis is a computational method that represents a protein's 3D structure as a network of interacting amino acid residues. researchgate.net This approach helps to identify critical residues ("hubs" or "hotspots") and communication pathways within the protein that are essential for its function, stability, and allosteric regulation.

This technique has been applied to the crocin-tubulin complex to further dissect the molecular mechanism of their interaction. researchgate.net

Identification of Hot Residues: By integrating MD simulations with RIN analysis, researchers identified key residues in both the α and β chains of tubulin that are crucial for the stability of the crocin-tubulin complex. These "hot residues" contribute significantly to the binding free energy. frontiersin.orgresearchgate.net

Common Interaction Motifs: The analysis also revealed a common residue motif, Val175-Xxx176-Asp177, in the β-chain of tubulin that was important for binding crocin as well as other inhibitors, suggesting this motif is a critical interaction point in the vinca domain. researchgate.net

Understanding Allosteric Communication: RIN analysis can map the pathways of information flow through the protein structure upon ligand binding, providing insights into how crocin binding at the vinca site might allosterically affect microtubule dynamics at a distance. researchgate.net

Protein TargetAnalysis MethodIdentified Hotspot Residues/MotifsReference
TubulinRIN analysis combined with MD simulation and energy decompositionβ-chain: Gln11, Gln15, Thr72, Ser75, Pro173, Lys174, Val175, Ser176, Asp177, Tyr222, Asn226 α-chain: Asp245, Ala247, Leu248, Val250, Asn329, Ile332 researchgate.net, frontiersin.org
TubulinRIN analysisCommon binding motif identified: Val175-Xxx176-Asp177 researchgate.net

In-Silico Predictions of Enzyme Interactions (e.g., CYP2C9)

Computational, or in-silico, studies are pivotal in predicting the interactions between chemical compounds and biological macromolecules, such as enzymes. These methods offer insights into the binding affinities and potential inhibitory effects of compounds, guiding further in-vitro and in-vivo research. In the context of the saffron-derived carotenoid Crocin III, computational analyses are instrumental in understanding its relationship with metabolic enzymes, particularly Cytochrome P450 2C9 (CYP2C9).

CYP2C9 is a crucial enzyme in human drug metabolism, responsible for the oxidation of a significant portion of clinically used drugs. Therefore, predicting how a compound like Crocin III might interact with this enzyme is vital for anticipating potential drug-herb interactions.

While specific molecular docking studies exclusively detailing the interaction of Crocin III with CYP2C9 are not extensively available in the public domain, broader computational studies on "crocin" provide foundational insights. These studies often utilize a representative crocin structure for docking simulations with the active site of CYP2C9.

One such in-silico investigation revealed that crocin exhibits a strong binding affinity for the CYP2C9 enzyme. The study reported a binding energy of -9 kcal/mol for crocin, which was notably stronger than the -8.2 kcal/mol binding energy observed for flurbiprofen, a standard inhibitor of CYP2C9. This suggests that crocin has the potential to be a significant inhibitor of CYP2C9 activity. The predicted pKi value, another measure of inhibitory potential, for crocin was also found to be significant in these computational models.

The molecular interactions underpinning this strong binding affinity typically involve the formation of hydrogen bonds and hydrophobic interactions between the crocin molecule and the amino acid residues within the active site of the CYP2C9 enzyme. These non-covalent interactions stabilize the enzyme-ligand complex, leading to potential inhibition of the enzyme's metabolic function.

Table of In-Silico Interaction Data for Crocin and CYP2C9

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Standard CompoundStandard Compound Binding Energy (kcal/mol)
Crocin (general)CYP2C9-9Flurbiprofen-8.2

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthetic pathway of crocins begins with the carotenoid zeaxanthin (B1683548). The initial dedicated step is the cleavage of zeaxanthin by the carotenoid cleavage dioxygenase 2 (CsCCD2) enzyme, which is localized in the plastids, to produce crocetin (B7823005) dialdehyde (B1249045). This highly reactive intermediate is then oxidized into crocetin by an aldehyde dehydrogenase (ALDH). For a long time, the specific ALDH was unknown, but recent research has identified CsALDH3I1 as an enzyme capable of this conversion.

The final step is the glycosylation of crocetin by UDP-glycosyltransferases (UGTs) to form various crocins. The enzyme CsUGT74AD1 has been shown to convert crocetin into mono- and diglycosylated forms (crocins 1 and 2'). However, the precise enzymatic machinery and regulatory networks that lead specifically to the synthesis of Crocin (B39872) III are not fully elucidated. Future research must focus on:

Identifying Specific UGTs: While some UGTs have been characterized, the specific transferase or combination of enzymes responsible for attaching two glucose molecules to crocetin to form Crocin III needs to be definitively identified and functionally validated. Research has pointed to the existence of UGTs like UGT91P3 that are involved in creating highly glucosylated crocins, suggesting a pool of candidate enzymes for investigation.

Unraveling Regulatory Control: The expression of biosynthetic genes is tightly controlled. Transcriptome analyses have begun to reveal candidate genes, but the transcription factors (TFs) that regulate the expression of Crocin III-specific UGTs remain largely unknown. Future work should aim to identify these regulatory elements to understand how the plant controls the production of specific crocin profiles.

Development of Advanced Heterologous Production Systems for Industrial Scale-up

The low yield and high cost of agricultural saffron production necessitate alternative sourcing for crocins. Metabolic engineering of microorganisms and plants offers a promising, sustainable alternative. Significant progress has been made in producing the precursor crocetin and various crocins in hosts like Escherichia coli and Saccharomyces cerevisiae. One study successfully engineered E. coli to produce a portfolio of crocins, including Crocin-3, achieving a titer of 1.48 ± 0.10 mg/L.

Future research should leverage these platforms to specifically maximize Crocin III production. Key strategies include:

Host Optimization: Continuing to engineer chassis strains like E. coli and S. cerevisiae for enhanced precursor supply (e.g., zeaxanthin) and cofactor availability (e.g., UDP-glucose).

Enzyme Engineering and Selection: Identifying and expressing the most efficient biosynthetic enzymes, particularly the specific UGTs for Crocin III synthesis. Enzymes from other crocin-producing organisms, such as Gardenia jasminoides (e.g., GjUGT74F8, GjUGT94E13), could be explored for their utility in microbial systems.

Process Optimization: Developing advanced fermentation and cultivation strategies to increase titers to industrially relevant levels. This includes optimizing culture media, temperature, and induction strategies.

Plant-based Systems: Exploring and optimizing heterologous production in plants like Nicotiana benthamiana, which have the endogenous carotenoid pathway and can be engineered to accumulate high levels of specific crocins.

Table 1: Examples of Heterologous Production Systems for Crocins and Precursors

Host Organism Key Genes/Enzymes Expressed Product(s) Reported Titer/Yield Reference(s)
Saccharomyces cerevisiae PsCrtZ, CsCCD2 Crocetin 12.43 ± 0.62 mg/L ,
Saccharomyces cerevisiae CCD2, CsALDH Crocetin 139.67 µg/g DCW
Escherichia coli CsCCD2, ALD8, UGTs Crocetin 4.42 mg/L ,
Escherichia coli Zeaxanthin & Crocin pathway enzymes Crocin-1, -2, -3, -4 Crocin-3: 1.48 ± 0.10 mg/L
Nicotiana benthamiana GjCCD4a, GjALDH2C3, GjUGT74F8, GjUGT94E13 Crocin I & II Up to 78,362 ng/g FW ,

Novel Analytical Methodologies for Complex Matrices

Accurate quantification of Crocin III in complex biological samples is paramount for preclinical and mechanistic studies. Current methods rely heavily on High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS).

Future efforts should focus on:

Method Validation: Developing and validating robust, high-throughput analytical methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) specifically for Crocin III. Such methods offer high sensitivity and specificity, with reported limits of detection (LOD) for general crocin analysis as low as 0.812 ng/mL.

Matrix-Specific Protocols: Optimizing extraction and analysis protocols for quantifying Crocin III in diverse and complex matrices, such as plasma, brain tissue, and cell lysates, which is essential for pharmacokinetic and pharmacodynamic studies.

Advanced MS Techniques: Employing techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for rapid chemical fingerprinting and relative quantification of Crocin III within a broader profile of crocins in various samples.

Exploration of Additional Molecular Targets and Signaling Networks

Research has shown that crocins exert their biological effects by modulating a wide array of cellular signaling pathways. These include pathways central to inflammation, cell survival, and proliferation, such as the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. Much of this research, however, has been conducted using saffron extracts or undifferentiated crocin mixtures.

The critical next step is to investigate the specific molecular interactions of pure Crocin III:

Pathway Deconvolution: Determining if Crocin III preferentially modulates certain pathways over others. For example, while general crocin is known to activate the neuroprotective PI3K/AKT pathway, the specific potency and efficacy of Crocin III in this context are unknown.

Target Identification: Moving beyond pathway analysis to identify direct molecular binding partners of Crocin III. This could involve techniques like affinity chromatography-mass spectrometry or computational docking studies to pinpoint the proteins or cellular structures it directly interacts with.

Comparative Studies: Performing head-to-head comparisons of Crocin III with other crocin derivatives (e.g., Crocin I, II, IV) to understand how the specific glycosylation pattern influences its interaction with key signaling molecules like p-Akt, NF-κB, or STAT proteins.

Mechanistic Investigations of Crocin III in Emerging Preclinical Models

Current preclinical evidence for crocin's efficacy largely comes from established models, such as amyloid-beta (Aβ)-injected mouse models of Alzheimer's disease and various cancer cell lines. These studies demonstrate that crocins can reduce neuroinflammation and induce apoptosis in cancer cells.

To advance the translational potential of Crocin III, research must move towards more sophisticated and clinically relevant models:

Advanced Disease Models: Utilizing transgenic mouse models of neurodegenerative diseases or patient-derived xenograft (PDX) models for cancer research. These models better recapitulate the complexity of human diseases and would allow for a more rigorous evaluation of Crocin III's therapeutic efficacy.

Organoid and 3D Culture Systems: Employing patient-derived organoids ("mini-organs" in a dish) to study the effects of Crocin III in a more physiologically relevant, human-specific context. This can bridge the gap between 2D cell culture and whole-animal studies.

Mechanism-Focused Studies: Using these advanced models to conduct deep mechanistic investigations. For instance, after treating a disease-specific organoid model with Crocin III, researchers could analyze changes in cell signaling, gene expression, and cell-cell interactions to understand precisely how it exerts its effects.

Refinement of Structure-Activity Relationships for Rational Design of Crocin III Derivatives

The biological activity of a molecule is intrinsically linked to its chemical structure. For Crocin III, this structure is defined by the crocetin polyene backbone and its two attached glucose units. Understanding the structure-activity relationship (SAR) is fundamental for developing more potent and specific therapeutic agents.

Future research in this area should involve:

Systematic Derivatization: Synthesizing a library of Crocin III analogs. This would include modifying the sugar moieties (e.g., replacing glucose with other sugars, altering the linkage), changing the length or saturation of the crocetin backbone, or adding new functional groups.

Bioactivity Screening: Testing these newly synthesized derivatives in a battery of high-throughput bioassays relevant to the targeted disease (e.g., anti-inflammatory, neuroprotective, or anti-cancer assays).

Rational Drug Design: Using the SAR data generated from these screens to build computational models that can predict the activity of new, unsynthesized derivatives. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry and could lead to the development of novel drug candidates with improved efficacy and pharmacokinetic properties compared to the natural Crocin III.

Investigation of Crocin III's Role in Multi-Omics (e.g., Proteomics, Metabolomics, Transcriptomics)

To gain a holistic understanding of the biological effects of Crocin III, research must move beyond single-target or single-pathway analyses. Multi-omics approaches provide a system-wide, unbiased view of the molecular changes induced by a compound. While transcriptome analysis has been used to discover genes in the crocin biosynthetic pathway, its application to understanding the compound's pharmacological effects is a key future direction.

Future multi-omics studies should include:

Transcriptomics: Using RNA-sequencing to analyze how treatment with pure Crocin III alters the entire gene expression profile of a cell or tissue. This can reveal novel pathways and biological processes affected by the compound.

Proteomics: Employing mass spectrometry-based proteomics to identify and quantify thousands of proteins, revealing how Crocin III impacts protein expression, post-translational modifications, and protein-protein interaction networks.

Metabolomics: Analyzing the global metabolic profile to understand how Crocin III rewires cellular metabolism. This is particularly relevant for its effects on metabolic disorders and cancer.

Integrative Analysis: The true power of this approach lies in integrating data from all three "omics" levels. This can provide a comprehensive map of Crocin III's mechanism of action, from changes in gene transcription to alterations in protein function and metabolic output, offering novel insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying and quantifying Crocin III in plant extracts?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is widely used for quantification due to its specificity for crocetin esters. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation, ensuring purity and confirming identity. To ensure reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards, as per guidelines for rigorous chemical characterization . For novel matrices, validate methods using spike-and-recovery experiments to assess extraction efficiency .

Q. How should researchers design experiments to evaluate Crocin III’s stability under varying physiological conditions?

  • Methodological Answer : Stability studies should follow factorial designs, testing variables like pH (e.g., 1.2–7.4 to simulate gastrointestinal conditions), temperature (4–37°C), and light exposure. Use accelerated stability testing with kinetic modeling to predict degradation pathways. Include control samples and replicate measurements to account for batch variability. Data analysis should employ regression models to identify significant degradation factors, with results cross-validated using orthogonal techniques like LC-MS .

Q. What protocols are effective for isolating Crocin III from saffron with high yield and purity?

  • Methodological Answer : Optimize extraction using response surface methodology (RSM) to balance solvent polarity (e.g., ethanol-water mixtures), extraction time, and temperature. Sequential purification via liquid-liquid partitioning (e.g., ethyl acetate for polar impurities) and preparative HPLC is recommended. Validate purity using triple-detection HPLC (UV, MS, charged aerosol detection) and compare retention times with authenticated standards. Document all steps to enable replication, adhering to guidelines for experimental transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of Crocin III across in vitro and in vivo studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate data, followed by meta-analysis to quantify effect sizes and heterogeneity . Assess potential confounders such as dosage variations (mg/kg vs. µM), solvent carriers (DMSO vs. aqueous), and model organism disparities (e.g., murine vs. human cell lines). Use subgroup analysis to identify moderators of bioactivity. For experimental validation, design head-to-head comparative studies under standardized conditions, applying Bayesian statistics to evaluate probability of effect consistency .

Q. What experimental approaches can elucidate the molecular mechanisms underlying Crocin III’s neuroprotective effects?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated neuronal cells to identify differentially expressed genes/proteins. Validate targets via siRNA knockdown or CRISPR-Cas9 editing, assessing phenotypic rescue. Pathway enrichment analysis (e.g., KEGG, GO) should contextualize findings within apoptosis or oxidative stress networks. For in vivo validation, use transgenic models (e.g., Alzheimer’s disease mice) with longitudinal behavioral and biochemical endpoints. Ensure rigorous blinding and randomization to mitigate bias .

Q. How can Crocin III research be integrated into broader metabolic or signaling pathway models?

  • Methodological Answer : Leverage systems biology tools like genome-scale metabolic reconstructions or Boolean network modeling to map Crocin III’s interactions. Use isotopic tracing (e.g., ¹³C-labeled Crocin III) to track incorporation into metabolic pathways. For signaling studies, employ phosphoproteomics and kinase activity assays to identify upstream/downstream effectors. Cross-reference findings with existing pathway databases (e.g., Reactome) and validate using perturbation experiments (e.g., kinase inhibitors) .

Methodological Frameworks and Tools

  • Literature Review : Apply the PICO framework (Population: cell/animal models; Intervention: Crocin III dosage; Comparison: controls; Outcome: bioactivity metrics) to structure clinical-relevant queries .
  • Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .
  • Ethical Compliance : For human tissue studies, obtain IRB approval and document informed consent procedures, aligning with COSMIN guidelines for ethical data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.